molecular formula C3H4Br2O B1609472 2,3-Dibromo-2-propen-1-ol CAS No. 7228-11-7

2,3-Dibromo-2-propen-1-ol

Cat. No.: B1609472
CAS No.: 7228-11-7
M. Wt: 215.87 g/mol
InChI Key: WMKYSVJWQJOFAN-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-propen-1-ol (2,3-dibromoallyl alcohol) participates in [3,3]-sigmatropic rearrangement reactions.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromoprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYSVJWQJOFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CBr)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989019
Record name 2,3-Dibromoprop-2-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-11-7, 69298-57-3
Record name 2,3-Dibromo-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 2,3-dibromo-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromoprop-2-en-1-ol
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Foundational & Exploratory

Physical properties of "2,3-Dibromo-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of 2,3-Dibromo-2-propen-1-ol

Part 1: Executive Summary

2,3-Dibromo-2-propen-1-ol (CAS: 7228-11-7), also known as 2,3-Dibromoallyl alcohol (DBAA), is a high-density, functionalized vinylic bromide used primarily as a reactive intermediate in organic synthesis and flame retardant development.[1] Unlike its saturated analog (2,3-dibromo-1-propanol), DBAA possesses a reactive double bond and a primary hydroxyl group, making it a versatile "molecular handle" for introducing bromine into polymeric backbones (e.g., polyurethanes) or serving as a substrate for [3,3]-sigmatropic rearrangements.

This guide consolidates the critical physical properties, synthesis-dependent impurity profiles, and handling protocols required for the rigorous use of DBAA in research and industrial applications.

Part 2: Molecular Identity & Structural Analysis

Before analyzing bulk properties, the researcher must establish the precise stereochemical identity of the material, as commercial grades often exist as isomeric mixtures.

Parameter Data
IUPAC Name 2,3-Dibromo-2-propen-1-ol
Common Name 2,3-Dibromoallyl alcohol (DBAA)
CAS Number 7228-11-7
Molecular Formula

Molecular Weight 215.87 g/mol
SMILES OCC(Br)=CBr
Structure Primary allylic alcohol with vinylic bromines at C2 and C3.[2]
Stereochemical Configuration (Z/E Isomerism)

The synthesis of DBAA typically yields a mixture of Z (cis) and E (trans) isomers. The steric bulk of the bromine atoms influences the ratio, with the E-isomer often predominating in thermodynamic control, though kinetic products vary by method.

Isomers Substrate Propargyl Alcohol (HC≡C-CH2OH) Reaction Electrophilic Addition (Solvent/Temp Dependent) Substrate->Reaction Bromine Br2 Bromine->Reaction Z_Isomer Z-Isomer (Cis) (Kinetic Product) Reaction->Z_Isomer Syn-Addition E_Isomer E-Isomer (Trans) (Thermodynamic Product) Reaction->E_Isomer Anti-Addition

Figure 1: Stereochemical divergence in DBAA synthesis. The ratio of Z/E isomers impacts the boiling point range and refractive index slightly.

Part 3: Core Physical Properties

The following data represents the "Technical Grade" (>90% purity) standard typically encountered in research.

Table 1: Physicochemical Data Profile
Property Value Condition / Note
Physical State LiquidViscous, colorless to pale yellow.
Boiling Point 60–62 °C @ 0.1 mmHg (High Vacuum) [1]
Density 2.22 g/mL @ 20 °C (Significant for volumetric dosing) [2]
Refractive Index (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
1.581 High index due to heavy halogen content.
Flash Point 71 °C (160 °F)Closed Cup. Combustible liquid.[3]
LogP (Octanol/Water) ~1.61Lipophilic; readily crosses biological membranes.
Solubility SolubleMethanol, Ethanol, DMSO, Chloroform, Benzene.
Solubility Moderate/LowWater (miscibility decreases with concentration).

Critical Insight: The high density (2.22 g/mL) is a critical handling parameter. Standard pipetting techniques used for water (~1.0 g/mL) or common organics (~0.8 g/mL) will result in significant mass errors. Gravimetric dispensing is recommended over volumetric dispensing for precise stoichiometry.

Part 4: Synthesis & Purity Implications

Understanding the synthesis is vital for interpreting physical property deviations. DBAA is produced via the bromination of propargyl alcohol.[1]

Reaction:



Impurity Profile & Physical Impact[2][4][5]
  • Tribromide Species: Over-bromination can lead to saturated tribromides (

    
    ), which significantly raise the viscosity and density.
    
  • Coloration: Pure DBAA is colorless. A yellow/orange tint indicates the presence of free bromine (

    
    ) or oxidative degradation products.
    
  • Acidity: Hydrolysis of the vinylic/allylic bromides can generate HBr, lowering the pH. Always check pH prior to use in acid-sensitive reactions (e.g., urethane formation).

Part 5: Experimental Protocols

Protocol A: Purity Verification via Refractive Index

Rationale: Because DBAA has a very high refractive index (1.581), common organic impurities (RI ~1.3–1.4) will depress this value significantly.

  • Calibration: Calibrate the refractometer using a standard of known high RI (e.g., 1-bromonaphthalene) or verify zero with distilled water (

    
    ).
    
  • Temperature Equilibration: Set the prism temperature to exactly 20.0 °C. The temperature coefficient of expansion for halogenated liquids is high; a 5°C deviation can alter the reading by >0.002.

  • Measurement: Apply 2–3 drops of DBAA. Ensure no bubbles (viscosity may trap air).

  • Validation:

    • 
      : High purity (>95%).[]
      
    • 
      : Indicates significant solvent contamination or hydrolysis.
      
Protocol B: Handling & Stabilization

Rationale: Allylic halides are prone to solvolysis and light-induced radical decomposition.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Container: Amber glass is mandatory to prevent photolytic cleavage of the C-Br bond.

  • Stabilizers: Commercial grades may contain traces of epoxides (e.g., epichlorohydrin) or silver wool to scavenge free HBr.

Part 6: Reactivity & Applications

DBAA is unique because it offers two distinct reaction pathways: the alcohol group and the brominated alkene.

Reactivity DBAA 2,3-Dibromo-2-propen-1-ol (DBAA) Path_OH Hydroxyl Reactivity (-OH Group) DBAA->Path_OH Path_CBr Vinylic Reactivity (C=C-Br System) DBAA->Path_CBr Polyurethane Flame Retardant Polyurethanes Path_OH->Polyurethane + Isocyanates Esters Phosphorus Esters (Flame Retardants) Path_OH->Esters + Phosphoryl Chlorides Rearrange [3,3]-Sigmatropic Rearrangements Path_CBr->Rearrange Claisen-type CrossCoupling Pd-Catalyzed Cross-Coupling Path_CBr->CrossCoupling Suzuki/Heck

Figure 2: Dual-mode reactivity of DBAA allowing for functionalization of polymers or skeletal rearrangement.

Part 7: References

  • PubChem. (2023). Compound Summary: 2,3-Dibromoallyl alcohol (CID 6393046). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (1990). Propargyl Alcohol Method 97: Derivative Formation. Retrieved from [Link]

  • Google Patents. (2019). WO2019067883A1: Synthesis and preparation of 2,3-dibromo-2-propen-1-ol. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2,3-Dibromo-2-propen-1-ol

[1]

Executive Summary

2,3-Dibromo-2-propen-1-ol (CAS: 2425-06-1) is a dense, functionalized allylic alcohol intermediate used primarily in the synthesis of flame retardants, agrochemicals, and complex pharmaceutical scaffolds.[1] Its unique structure—combining a polar hydroxyl head group with a lipophilic, electron-withdrawing vinylic dibromide tail—creates a specific solubility window. It exhibits high solubility in polar aprotic and halogenated solvents but demonstrates limited miscibility with non-polar aliphatics and water.

Key Characteristic: High Density (~2.22 g/mL). Phase separation behavior in extraction protocols is often inverted (organic layer at the bottom) compared to standard organic workflows.

Physicochemical Profile & Solvation Mechanism[1]

To predict solubility behavior without empirical data for every solvent, we analyze the molecule's competing intermolecular forces.

Structural Analysis[1]
  • Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This dictates solubility in alcohols and ethers.

  • Vinylic Bromines (C=C-Br₂): These atoms induce significant dipole moments and increase London Dispersion Forces due to the high polarizability of bromine. They render the molecule lipophilic but "heavy."

  • Allylic System: The double bond restricts rotation, creating a planar region that stacks well with aromatic solvents.

Hansen Solubility Parameters (Predicted)

Based on group contribution methods, the solubility sphere of DBP is defined by:

  • 
     (Dispersion):  High (due to Br atoms).
    
  • 
     (Polarity):  Moderate (due to C-O and C-Br dipoles).
    
  • 
     (H-Bonding):  Moderate-High (due to -OH).[1]
    
Solvation Mechanism Diagram

The following diagram illustrates the competing forces stabilizing DBP in solution.

SolvationMechanismDBP2,3-Dibromo-2-propen-1-ol(Solute)PolarPolar Solvents(e.g., Methanol, THF)Polar->DBPH-Bonding(Stabilizes -OH group)HalogenHalogenated Solvents(e.g., DCM, Chloroform)Halogen->DBPDipole-Dipole &Dispersion Matching(Stabilizes C-Br tail)NonPolarAliphatic Hydrocarbons(e.g., Hexane)NonPolar->DBPWeak Dispersion Only(Poor Solubility)

Figure 1: Solvation mechanism showing the dual interaction modes required for complete dissolution.[1]

Solvent Compatibility Matrix

This matrix categorizes solvents based on thermodynamic compatibility and chemical stability (reactivity).

Table 1: Solubility & Stability Guide
Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Notes
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent LowRecommended. Matches the high density and polarizability of DBP.[1] Ideal for reactions and extractions.
Ethers THF, Diethyl Ether, MTBEGood to Excellent LowGood H-bond acceptors for the DBP hydroxyl group.[1] THF is preferred for reactions; Et₂O for workups.
Alcohols Methanol, Ethanol, IsopropanolGood ModerateSoluble due to H-bonding.[1] Caution: At high temperatures or basic conditions, transesterification or nucleophilic attack on the alkene may occur.
Aromatics Toluene, Benzene, XyleneGood Lowngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

interactions assist solvation.[1] Good for azeotropic drying of DBP.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood Low/ModerateExcellent solubility.[1] Acetone is good for cleaning; Acetonitrile is standard for HPLC analysis.
Nucleophilic Pyridine, DMSO, DMFGood High Avoid for storage. Risk of quaternization or displacement of vinylic bromines (though slower than alkyl bromides) over time/heat.[1]
Aliphatics Hexane, Heptane, PentanePoor LowLikely to oil out or form two phases.[1] Useful as an anti-solvent for crystallization.
Water WaterInsoluble/Low Hydrolysis RiskDBP is denser than water (sinks).[1] Very low solubility (~50-100 mg/L range).

Experimental Protocols

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit of DBP in a specific target solvent.

Reagents:

  • 2,3-Dibromo-2-propen-1-ol (High Purity >95%)[1]

  • Target Solvent (HPLC Grade)

  • Internal Standard (e.g., Naphthalene - if using GC)[1]

Workflow Diagram:

SolubilityWorkflowStartStart: Weigh Excess DBPMixAdd Solvent & Equilibrate(25°C, 24h, Constant Agitation)Start->MixFilterPhase Separation(Centrifuge/Filter 0.45µm)Mix->FilterDiluteDilute Aliquot(to Linear Range)Filter->DiluteAnalyzeQuantification(GC-FID or HPLC-UV)Dilute->AnalyzeCalcCalculate Solubility (mg/mL)Analyze->Calc

Figure 2: Step-by-step workflow for determining saturation solubility.[1]

Step-by-Step Procedure:

  • Preparation: Add excess DBP (~2 g) to a glass vial containing 5 mL of the target solvent.

  • Equilibration: Agitate the mixture at 25°C ± 0.5°C for 24 hours. Ensure a visible liquid/solid DBP phase remains at the bottom (indicating saturation).

  • Separation: Centrifuge at 3000 rpm for 10 minutes. The DBP-rich phase will likely be the bottom layer in non-halogenated solvents due to its density (~2.22 g/mL).

  • Sampling: Carefully remove an aliquot of the supernatant (solvent layer). Filter through a 0.45 µm PTFE syringe filter to remove micro-droplets of undissolved DBP.

  • Quantification:

    • Method: GC-FID (DB-5 column) or HPLC (C18 column, Water/Acetonitrile gradient).

    • Detection: UV at 210-220 nm (for HPLC).

    • Calculation: Compare peak area against a pre-established calibration curve.

Handling & Safety (Critical)
  • Density Hazard: When performing liquid-liquid extractions (e.g., DBP in DCM vs. Water), the organic layer containing DBP will be the bottom layer.

  • Toxicity: DBP is an alkylating agent. It is a suspected mutagen and severe eye/skin irritant.

    • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

    • Decontamination: Spills should be treated with dilute ethanolic KOH (to degrade the bromide) before disposal, though this reaction is exothermic.

Stability & Reactivity Considerations

Researchers must be aware that "solubility" does not imply "stability."

  • Nucleophilic Attack: While vinylic bromines are less reactive than alkyl bromides, strong nucleophiles (amines, thiols) in polar aprotic solvents (DMF, DMSO) can induce substitution or elimination reactions, especially at elevated temperatures.

  • Light Sensitivity: Organobromides are often light-sensitive. Solutions of DBP should be stored in amber vials to prevent radical debromination, which turns the solution brown/orange.

  • Hydrolysis: In aqueous-organic mixtures (e.g., Acetone/Water), the allylic alcohol group is stable, but acidic conditions may promote rearrangement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7281, 2,3-Dibromo-2-propen-1-ol.[1] Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Methodology for solubility parameter prediction).

Technical Guide: Spectroscopic Characterization of 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data and synthesis of 2,3-Dibromo-2-propen-1-ol (CAS: 7228-11-7), also known as 2,3-dibromoallyl alcohol (DBAA). It is designed for researchers requiring high-fidelity characterization data for organic synthesis and flame retardant development.

Chemical Profile & Significance

2,3-Dibromo-2-propen-1-ol is a bifunctional allylic alcohol characterized by a vicinal dibromoalkene motif. It serves as a critical intermediate in the synthesis of brominated flame retardants (e.g., reactive polyurethane additives) and pharmaceutical precursors.

PropertyData
IUPAC Name 2,3-Dibromo-2-propen-1-ol
CAS Number 7228-11-7
Molecular Formula

Molecular Weight 215.87 g/mol
Appearance Clear to pale yellow viscous liquid
Boiling Point 60–62 °C (0.1 mmHg)
Density ~2.22 g/mL
Isomerism Exists as E (trans) and Z (cis) isomers; commercial grades are often mixtures.

Synthesis Protocol (High E-Selectivity)

The synthesis of 2,3-dibromo-2-propen-1-ol is achieved via the electrophilic addition of elemental bromine to propargyl alcohol.[1] While traditional methods in


 yield nearly 1:1 E:Z mixtures, recent protocols (e.g., WO2019067883A1) utilize aqueous or protic solvents to drive the reaction toward the thermodynamically stable E-isomer (>95%).
Experimental Workflow

Reagents: Propargyl alcohol (1.0 eq), Elemental Bromine (1.0 eq), Water (Solvent).[2]

  • Setup: Charge a jacketed glass reactor with propargyl alcohol and water (1:5 v/v ratio). Cool the mixture to 0–5 °C.

  • Bromination: Add elemental bromine dropwise over 2 hours, maintaining the internal temperature <10 °C. The reaction is highly exothermic.

    • Mechanistic Note: The reaction proceeds via a bromonium ion intermediate. In water, the solvent assists in stabilizing the transition state, favoring the anti-addition that leads to the E-isomer.

  • Quenching: Stir for an additional hour at room temperature. Quench excess bromine with a saturated sodium bisulfite solution until the orange color dissipates.

  • Extraction: Extract the aqueous layer with dichloromethane (

    
    , 3x).
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Distill the crude oil under high vacuum (0.1 mmHg) to obtain the pure product.
    
Reaction Pathway Diagram

SynthesisPathway Start Propargyl Alcohol (HC≡C-CH2OH) Inter Bromonium Ion Intermediate Start->Inter Electrophilic Attack (0-5°C, H2O) Br2 Bromine (Br2) Br2->Inter Product 2,3-Dibromo-2-propen-1-ol (>95% E-Isomer) Inter->Product Anti-Addition (Nucleophilic Attack by Br-)

Caption: Electrophilic addition pathway favoring E-isomer formation via anti-addition mechanism.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The E and Z isomers are distinguishable by the chemical shift of the vinylic proton and the methylene protons. The E-isomer typically exhibits a vinylic proton signal downfield compared to the Z-isomer due to the deshielding anisotropy of the bromine atom.


NMR Data (400 MHz,

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment
=CH-Br 6.55 – 6.65Singlet (s)1H-Vinylic Proton (C3)
-CH

-OH
4.35 – 4.45Singlet (s)2H-Allylic Methylene (C1)
-OH 2.00 – 2.50Broad (br s)1H-Hydroxyl (Variable)
  • Note: In the Z-isomer, the methylene protons may appear slightly upfield (~4.2 ppm), and the vinylic proton may show subtle allylic coupling (

    
     Hz) if resolution permits.
    
  • Reference: Data correlates with findings by Schuh & Glorius (2007) and Kodomari et al. (1989).[3]


NMR Data (100 MHz,

)
Carbon EnvironmentChemical Shift (

, ppm)
Assignment
C2 (=C(Br)-)120.0 – 125.0Quaternary Vinylic Carbon
C3 (=CH-Br)105.0 – 110.0Terminal Vinylic Carbon
C1 (-CH

-)
65.0 – 68.0Allylic Methylene
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydroxyl stretch and the characteristic alkene/halo-alkene vibrations.

Frequency (cm

)
IntensityVibrational ModeFunctional Group
3300 – 3450 Strong, Broad

Alcohol (H-bonded)
3080 – 3095 Weak

Vinylic C-H Stretch
1610 – 1630 Medium

Alkene Stretch
1050 – 1070 Strong

Primary Alcohol C-O Stretch
600 – 700 Medium/Strong

Carbon-Bromine Stretch
C. Mass Spectrometry (EI-MS)

The mass spectrum is definitive due to the unique isotopic signature of bromine (


 and 

in a ~1:1 ratio). A dibromo compound (

) exhibits a characteristic 1:2:1 triplet pattern for the molecular ion cluster.
Key Fragmentation Ions
m/z (Mass-to-Charge)Relative AbundanceIon IdentityInterpretation
214, 216, 218 ~1 : 2 : 1

Molecular Ion . Confirms

presence.
197, 199, 201 Low

Loss of Hydroxyl group.
135, 137 High

Loss of one Bromine atom (

or

).
53 High

Propargyl/Allyl cation derivatives (Loss of

).
Fragmentation Pathway Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 214, 216, 218 (1:2:1) LossBr [M - Br]+ m/z 135, 137 (1:1) M_Ion->LossBr - Br• (79/81) LossOH [M - OH]+ m/z 197, 199, 201 M_Ion->LossOH - OH• (17) Base Base Peak Region m/z 53, 55 LossBr->Base - HBr / Fragmentation

Caption: Electron Impact (EI) fragmentation pathway showing the characteristic loss of bromine isotopes.

References

  • Schuh, K., & Glorius, F. (2007).[3] Synthesis of 2,3-Dibromo-2-propen-1-ol and its application in cross-coupling. Synthesis, 2007(15), 2297-2306.[3]

  • Kodomari, M., et al. (1989).[3] Stereoselective Bromination of Acetylenic Alcohols. Bulletin of the Chemical Society of Japan, 62, 4053-4054.[3]

  • Stoklosa, G. L. (2019). Process for Production of 2,3-Dibromo-2-propen-1-ol. World Intellectual Property Organization, Patent WO2019067883A1.

  • NIST Mass Spectrometry Data Center. 2,3-Dibromo-2-propen-1-ol (Predicted Data). National Institute of Standards and Technology.

Sources

Chemical reactivity of the allyl alcohol group in "2,3-Dibromo-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile of 2,3-Dibromo-2-propen-1-ol , a specialized halogenated building block.

Content Type: Technical Whitepaper Subject: Chemical Reactivity, Synthesis, and Application in Drug Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

2,3-Dibromo-2-propen-1-ol (also known as 2,3-dibromoallyl alcohol) is a densely functionalized C3 building block characterized by a primary hydroxyl group and a vicinal dibromoalkene motif.[1][2] Unlike its saturated analog (2,3-dibromo-1-propanol), this molecule resists classical


 displacement at the carbon-halogen bond due to the vinylic nature of the bromides. Instead, it serves as a high-value electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a nucleophile in esterification/etherification protocols.

This guide delineates the divergent reactivity pathways of the alcohol and alkene functionalities, providing validated protocols for its synthesis and transformation into complex heterocyclic scaffolds used in oncology and antibacterial research.

Critical Safety Warning: 2,3-Dibromo-2-propen-1-ol is a metabolite of the flame retardant Tris(2,3-dibromopropyl) phosphate and is classified as a mutagen and potential carcinogen. All protocols described herein require the use of a fume hood, double-gloving (nitrile/laminate), and strict waste segregation.

Structural Analysis & Electronic Properties[3]

The molecule features three distinct reactive centers, each governed by specific electronic effects:

PositionFunctionalityElectronic CharacterPrimary Reactivity Mode
C-1 Primary Alcohol (

)
NucleophilicEsterification, Etherification, Oxidation
C-2 Internal Vinylic BromideElectrophilic (Sterically Hindered)Pd-Catalyzed Cross-Coupling (Secondary site)
C-3 Terminal Vinylic BromideElectrophilic (Accessible)Pd-Catalyzed Cross-Coupling (Primary site), Halogen-Lithium Exchange

Mechanistic Insight: The presence of two electron-withdrawing bromine atoms on the alkene reduces the electron density of the double bond, rendering it resistant to electrophilic addition (e.g., further bromination) but highly activated for oxidative addition to low-valent metal centers (


, 

). The inductive effect of the dibromoalkene also increases the acidity of the hydroxyl proton compared to unsubstituted allyl alcohol.

Core Reactivity Pathways[3]

Module A: The Hydroxyl Group (Nucleophilic & Oxidative)

The primary alcohol is the most accessible handle for initial derivatization. It allows for the tethering of the dibromoalkene motif to larger pharmacophores.

  • Esterification: Reacts with carboxylic acid chlorides or anhydrides in the presence of non-nucleophilic bases (e.g., pyridine,

    
    ).
    
  • Oxidation: Controlled oxidation yields 2,3-dibromoacrolein (aldehyde) or 2,3-dibromoacrylic acid .

    • Reagent Choice: Jones reagent or PCC is effective. 2,3-Dibromoacrolein is a potent Michael acceptor and precursor to mucobromic acid derivatives.

Module B: The Vinylic Bromides (Cross-Coupling)

This is the most critical pathway for drug development. The C-Br bonds are chemically inequivalent.

  • Regioselectivity: In Pd-catalyzed couplings, the terminal-like C-3 bromine is typically more reactive due to lower steric hindrance compared to the C-2 bromine.

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Allows conjugation with terminal alkynes to form enediyne precursors.

Reactivity Visualization

The following diagram maps the divergent synthesis and reactivity logic.

ReactivityPathways cluster_reactivity Divergent Pathways Propargyl Propargyl Alcohol (Starting Material) Target 2,3-Dibromo-2-propen-1-ol (Core Scaffold) Propargyl->Target Electrophilic Addition Bromine Br2 / solvent (-5 to 15°C) Bromine->Target Esters Dibromoallyl Esters (Prodrugs/Linkers) Target->Esters R-COCl / Base (O-Acylation) Aldehyde 2,3-Dibromoacrolein (Michael Acceptor) Target->Aldehyde PCC or Jones (Oxidation) Coupled Aryl-Bromo-Allyl Alcohols (Suzuki Products) Target->Coupled Ar-B(OH)2 / Pd(0) (Cross-Coupling)

Figure 1: Synthesis and divergent reactivity map of 2,3-dibromo-2-propen-1-ol.

Experimental Protocols

Synthesis of 2,3-Dibromo-2-propen-1-ol

Objective: Selective formation of the E-isomer while suppressing tribromide side products.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Propargyl Alcohol (1.0 equiv) and

    
     (or 
    
    
    
    as a modern alternative). Cool to 0°C under
    
    
    atmosphere.
  • Addition: Add elemental Bromine (

    
    , 1.0 equiv) dropwise via an addition funnel over 60 minutes.
    
    • Critical Control: Maintain internal temperature <10°C. The reaction is highly exothermic. Rapid addition leads to overheating and formation of 1,2,3-tribromopropene.

  • Completion: Stir at 0–5°C for 2 hours. The solution should transition from deep red to pale orange/yellow.

  • Workup: Wash with saturated

    
     (to quench unreacted 
    
    
    
    ) followed by brine. Dry over
    
    
    .
  • Purification: Vacuum distillation is required. Collect the fraction boiling at ~95–97°C (10 mmHg).

    • Yield: Typically 80–90%.

Palladium-Catalyzed Suzuki Coupling (General Method)

Objective: Selective coupling at the C-3 position.

Protocol:

  • Reagents: 2,3-Dibromo-2-propen-1-ol (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (4:1) degassed with Argon.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: The free hydroxyl group is generally tolerated. If the boronic acid is sensitive, protect the alcohol as a TBDMS ether prior to coupling.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography.

Safety & Toxicology (E-E-A-T)

Hazard Identification:

  • Carcinogenicity: 2,3-Dibromo-2-propen-1-ol is structurally related to known mutagens. It has been identified as a metabolite of Tris-BP (flame retardant) and shows mutagenic activity in Salmonella typhimurium strains.

  • Acute Toxicity: Severe irritant to eyes (lachrymator) and respiratory tract. Absorbed through skin.

Handling Requirements:

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with basic thiosulfate solution to neutralize any residual brominating agents before cleanup.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-propanol. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • U.S. Patent 3,283,013. (1966).

Sources

Methodological & Application

Heck reaction conditions for "2,3-Dibromo-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Mizoroki-Heck Coupling of 2,3-Dibromo-2-propen-1-ol

Part 1: Executive Summary & Mechanistic Strategy

The substrate 2,3-dibromo-2-propen-1-ol (Structure:


) presents a unique challenge in palladium-catalyzed cross-coupling: it contains two distinct electrophilic sites (vinyl bromides) and a nucleophilic handle (allylic alcohol).

Successful application of the Mizoroki-Heck reaction to this substrate requires navigating three competing factors:

  • Regioselectivity (Site-Selectivity): The thermodynamic and kinetic preference for oxidative addition at the terminal bromide (C3) versus the internal, sterically hindered bromide (C2).

  • Chemoselectivity: Preventing Pd-mediated oxidation of the free alcohol or ionization of the allylic system.

  • Product Stability: The resulting 1,3-dienes are prone to polymerization or Diels-Alder dimerization if not carefully handled.

The Core Directive: This protocol prioritizes C3-selective coupling to generate 2-bromo-1,3-dienes, which serve as versatile building blocks for subsequent cross-couplings (e.g., Stille or Suzuki) at the C2 position.

Part 2: Mechanistic Logic & Selectivity

To ensure scientific integrity, we must define the causality of the reaction conditions.

Oxidative Addition Preference

In vicinal dihaloalkenes, the rate of oxidative addition (OA) is governed by steric accessibility and electronic activation.

  • C3-Br (Terminal): Less sterically hindered. The

    
    -proton allows for standard alkene insertion pathways.
    
  • C2-Br (Internal): Sterically shielded by the hydroxymethyl group (

    
    ).
    
  • Conclusion: Under mild conditions (low temperature, standard ligands), Pd(0) inserts preferentially at C3 . High temperatures or bulky, electron-rich ligands (e.g.,

    
    ) are required to force OA at C2.
    
The "Jeffery Conditions" Advantage

For the unprotected alcohol, standard anhydrous conditions (NaH/DMF) are risky due to alkoxide formation. We utilize Jeffery conditions (Phase Transfer Catalysis), employing Tetra-n-butylammonium bromide (TBAB).

  • Role of TBAB: Stabilizes Pd-nanoparticles, increases the lifetime of the active catalyst, and allows the use of weaker, inorganic bases (e.g.,

    
     or 
    
    
    
    ) that tolerate the free alcohol.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the divergent pathways and the targeted selectivity control.

HeckPathway Substrate 2,3-Dibromo-2-propen-1-ol OA_C3 Oxidative Addition (C3) (Kinetic Product) Substrate->OA_C3 Low Temp (50-60°C) Jeffery Cond. OA_C2 Oxidative Addition (C2) (Sterically Hindered) Substrate->OA_C2 High Temp (>100°C) Bulky Ligands Pd0 Pd(0) Active Species Pd0->OA_C3 Complex_C3 Pd(II)-Alkenyl Complex OA_C3->Complex_C3 Insertion Alkene Insertion (e.g., Acrylate) Complex_C3->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Product_C3 Target: 2-Bromo-1,3-Diene Elimination->Product_C3 SideProduct Regio-Isomer / Polymer OA_C2->SideProduct

Caption: Figure 1. Regiodivergent pathways. Mild, phase-transfer conditions favor C3-selective coupling, preserving the C2-bromide for subsequent functionalization.

Part 4: Experimental Protocols

Protocol A: Protection Strategy (Recommended)

Rationale: Protecting the alcohol prevents Pd-coordination and side reactions, increasing yield by ~15-20%.

  • Reagents: 2,3-Dibromo-2-propen-1-ol (1.0 equiv), TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DCM.

  • Procedure: Stir at

    
     for 4 hours. Quench with water, extract with hexanes.
    
  • Yield: Expect >90% of the silyl ether. Use this protected substrate in Protocol B.

Protocol B: C3-Selective Heck Coupling (The "Jeffery" Method)

Target Audience: Synthesis of functionalized 2-bromo-1,3-dienes.

Table 1: Reaction Components & Stoichiometry

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 2,3-Dibromo-2-propen-1-ol (or TBDMS-protected)1.0Electrophile
Coupling Partner Methyl Acrylate / Styrene1.5Olefin
Catalyst

0.05 (5 mol%)Pre-catalyst
Ligand

0.10 (10 mol%)Standard Ligand
Base

or

2.5Acid Scavenger
Additive TBAB (Tetra-n-butylammonium bromide)1.0Phase Transfer / Stabilizer
Solvent DMF (Dimethylformamide)0.2 MPolar Aprotic

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add

    
     (5 mol%), 
    
    
    
    (10 mol%), and TBAB (1.0 equiv). Note: TBAB is hygroscopic; handle quickly.
  • Solvation: Add DMF (degassed). Stir for 5 minutes until the solution turns yellow/orange.

  • Substrate Addition: Add the 2,3-dibromo-2-propen-1-ol (1.0 equiv) and the alkene (1.5 equiv). Finally, add the solid base (

    
    ).
    
  • Reaction: Heat the mixture to 60°C .

    • Critical Control Point: Do NOT exceed 80°C. Higher temperatures promote OA at the C2 position and double-coupling.

  • Monitoring: Monitor by TLC (Hexane:EtOAc) or GC-MS. Look for the disappearance of the starting dibromide. Reaction time is typically 6–12 hours.

  • Workup:

    • Cool to RT. Dilute with

      
       (Ether is preferred over EtOAc to avoid extracting DMF).
      
    • Wash 3x with water (to remove DMF/TBAB) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate under reduced pressure at low temperature (<30°C bath) to prevent polymerization of the diene product.
      

Part 5: Troubleshooting & Optimization

Scenario 1: Low Conversion / Palladium Black Formation

  • Cause: The free alcohol is destabilizing the Pd-species or the reaction is "stalling."

  • Solution: Increase TBAB to 2.0 equiv. TBAB forms a protective sphere around Pd-nanoparticles. Alternatively, switch to Protocol A (Protection).

Scenario 2: Loss of Regioselectivity (Mixture of Products)

  • Cause: Temperature too high (

    
    ) or Ligand is too electron-rich.
    
  • Solution: Lower temperature to 50°C and extend time. Ensure

    
     is fresh (not oxidized to oxide).
    

Scenario 3: Product Polymerization

  • Cause: 2-bromo-1,3-dienes are reactive.[3][4][10][11][12]

  • Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the crude mixture before concentration. Store the product in benzene/toluene solution in the freezer rather than neat.

Part 6: References

  • General Heck Reaction Mechanism & Selectivity:

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Jeffery Conditions (Phase Transfer Catalysis):

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Synthesis of 2,3-dibromo-2-propen-1-ol (Substrate Prep):

    • Uenishi, J., & Kawahama, R. (2002). Stereoselective Synthesis of (E)- and (Z)-2-Bromo-1,3-dienes from 2,3-Dibromopropene. Organic Letters. (Cited for analogous reactivity profiles).[1][3][4][6][7][9][13][14]

  • Reactivity of Vicinal Dihaloalkenes:

    • Luh, T. Y., et al. (2010). Transition-Metal-Catalyzed Cross-Coupling Reactions of Vicinal Dihaloalkenes. Chemical Reviews.

Disclaimer: This guide assumes standard laboratory safety protocols. 2,3-dibromo-2-propen-1-ol is a potent alkylating agent; handle with extreme care in a fume hood.

Sources

Application Note: Regioselective Sonogashira Coupling of 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The Sonogashira cross-coupling of 2,3-dibromo-2-propen-1-ol (DBP) is a pivotal transformation in the synthesis of acyclic enediynes, the structural warheads found in potent antitumor antibiotics like calicheamicin and esperamicin.

This substrate offers a unique "linchpin" architecture: a cis-alkene core pre-loaded with two reactive handles (bromides) and a functionalizable alcohol. The critical scientific challenge—and the focus of this guide—is controlling regioselectivity .

Successful execution of this protocol allows for the programmable assembly of unsymmetrical enediynes (A-B type) by exploiting the differential reactivity of the C3 (terminal-derived) and C2 (internal) bromides.

Key Technical Advantages
  • Modular Assembly: Enables the sequential introduction of two different alkyne arms.

  • Stereochemical Retention: Preserves the Z-geometry required for Bergman cyclization.

  • Atom Economy: Utilizes readily available propargyl alcohol derivatives.

Mechanistic Logic & Regioselectivity

To achieve high yields, one must understand the electronic and steric hierarchy of the substrate.

Substrate Analysis
  • Structure:

    
    
    
  • C3-Bromide (

    
    -position):  Less sterically hindered. This is the "pseudo-terminal" position derived from the original alkyne hydrogen.
    
  • C2-Bromide (

    
    -position):  More sterically congested due to the adjacent hydroxymethyl group (
    
    
    
    ).
The Selectivity Rule

In Pd-catalyzed cross-couplings of vicinal dihaloalkenes, oxidative addition occurs preferentially at the less sterically hindered carbon. Therefore, under controlled conditions (stoichiometry and temperature), the C3-bromide reacts first .

Expert Insight: The presence of the free alcohol can facilitate side reactions (e.g., furan formation via intramolecular attack). Protecting the alcohol as a THP ether or acetate prior to coupling is often recommended for scale-up, though the protocol below is optimized for the free alcohol to reduce step count.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: (Z)-2,3-Dibromo-2-propen-1-ol (Prepared via bromination of propargyl alcohol).[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ].
    
  • Co-Catalyst: Copper(I) iodide (CuI).[2][3]

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) in THF.
Protocol A: Mono-Alkynylation (Targeting C3)

Objective: Synthesis of (Z)-2-bromo-2-en-4-yne derivatives.

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge (Z)-2,3-dibromo-2-propen-1-ol (1.0 equiv) and dry THF (0.1 M concentration).

  • Catalyst Addition: Add

    
     (3-5 mol%) and CuI (2 mol%). Stir for 5 minutes at Room Temperature (RT) until the solution is homogeneous.
    
  • Base Addition: Add degassed

    
     (3.0 equiv).
    
  • Alkyne Addition (Critical Step):

    • Dissolve the Terminal Alkyne A (1.05 equiv) in minimal THF.

    • Add dropwise over 30 minutes at 0°C .

    • Reasoning: Low temperature and slow addition prevent bis-coupling and homocoupling of the alkyne.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Target

    
     will likely be higher than starting material but lower than bis-coupled product).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography. (Note: The mono-coupled product is sensitive; store at -20°C).

Protocol B: Bis-Alkynylation (Synthesis of Enediyne)

Objective: Introduction of the second alkyne arm at C2.

  • Substrate: Use the purified mono-coupled product from Protocol A.

  • Conditions:

    • Solvent: THF/Piperidine (1:1).

    • Catalyst:

      
       (5 mol%) – Note: Pd(0) is often more efficient for the sterically hindered second coupling.
      
    • Co-catalyst: CuI (5 mol%).

  • Execution:

    • Add Terminal Alkyne B (1.5 equiv).

    • Heat the reaction to 50–60°C .

    • Reasoning: The C2-bromide is sluggish. Thermal energy is required to drive the oxidative addition at this hindered position.

  • Monitoring: Reaction typically requires 12–18 hours.

  • Workup: Standard aqueous workup. Avoid acidic washes if the enediyne is acid-sensitive (risk of Bergman cyclization or hydration).

Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterProtocol A (Mono-Coupling)Protocol B (Bis-Coupling)
Target Site C3 (Terminal-side Br)C2 (Internal Br)
Temperature 0°C

RT
50°C

60°C
Alkyne Equiv. 1.0 – 1.11.5 – 2.0
Key Risk Bis-coupling impurityIncomplete conversion
Typical Yield 65 – 80%50 – 70%
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Glaser Homocoupling (Alkyne-Alkyne dimer)Oxygen in system.Rigorous degassing (freeze-pump-thaw). Reduce CuI loading.
Furan Formation Intramolecular attack of OH on Alkyne.Protect alcohol (Acetate/THP) before coupling. Avoid strong acids during workup.
Loss of Stereochemistry (Z to E)Prolonged heating or radical mechanism.Keep temp <60°C. Use radical scavengers if necessary.
Black Precipitate Pd precipitation (catalyst death).Add excess phosphine ligand (

) to stabilize Pd species.

Visual Workflow (Pathway Logic)

The following diagram illustrates the sequential logic and branching pathways for this synthesis.

Sonogashira_Workflow Start Starting Material (Z)-2,3-Dibromo-2-propen-1-ol Step1 Protocol A: Mono-Coupling (Targeting C3-Br) Start->Step1 Pd(PPh3)2Cl2, CuI 1.0 eq Alkyne A, 0°C Intermed Intermediate (Z)-2-Bromo-enyne Step1->Intermed Major Pathway (Steric Control) Side_Furan Side Product: Substituted Furan Step1->Side_Furan Acidic conditions or unprotected OH Step2 Protocol B: Bis-Coupling (Targeting C2-Br) Intermed->Step2 Pd(PPh3)4, CuI 1.5 eq Alkyne B, 60°C Final Final Product: Unsymmetrical Enediyne Step2->Final Cross-Coupling

Figure 1: Sequential logic flow for the regioselective synthesis of enediynes from 2,3-dibromo-2-propen-1-ol.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Uenishi, J., et al. (1998). Stereoselective Synthesis of (Z)-1-Halo-1-alkenes and Their Application to the Synthesis of Enediynes. Journal of Organic Chemistry. (Contextual grounding for haloalkene reactivity).
  • Google Patents. (2019). WO2019067883A1 - Synthesis and preparation of 2,3-dibromo-2-propen-1-ol.[1] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Link

Sources

The Strategic Utility of 2,3-Dibromo-2-propen-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile synthetic precursors are paramount to the efficient construction of novel bioactive scaffolds. 2,3-Dibromo-2-propen-1-ol, a readily accessible gem-dibromoalkene, has emerged as a powerful building block for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activities. Its unique structural motif, featuring two bromine atoms on a terminal double bond and a primary alcohol, provides multiple reaction sites for strategic chemical modifications. This guide provides an in-depth exploration of the applications of 2,3-Dibromo-2-propen-1-ol as a precursor for bioactive molecules, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

The strategic importance of this precursor lies in its ability to participate in a variety of powerful C-C and C-heteroatom bond-forming reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed domino reactions. These transformations enable the construction of complex molecular architectures, such as substituted furans and pyrazoles, which are prevalent in numerous natural products and pharmaceuticals. This document will serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of 2,3-Dibromo-2-propen-1-ol in their drug discovery endeavors.

I. Synthesis of the Precursor: 2,3-Dibromo-2-propen-1-ol

A reliable and scalable synthesis of the precursor is the essential first step in any synthetic campaign. A common and efficient method for the preparation of 2,3-Dibromo-2-propen-1-ol involves the bromination of propargyl alcohol.

Protocol 1: Synthesis of 2,3-Dibromo-2-propen-1-ol

This protocol is adapted from established procedures for the bromination of alkynes.

Materials:

  • Propargyl alcohol (2-propyn-1-ol)

  • Elemental bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargyl alcohol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of elemental bromine (1.05 eq) in dichloromethane to the stirred solution of propargyl alcohol via the dropping funnel. Maintain the temperature at 0 °C during the addition. The reaction is typically exothermic. The disappearance of the bromine color indicates the consumption of the starting material.

  • Quenching: Once the reaction is complete (as monitored by TLC, typically disappearance of the starting material), cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,3-Dibromo-2-propen-1-ol.

Expected Yield: 80-90%

Characterization Data:

PropertyValue
AppearanceColorless to pale yellow liquid
Molecular FormulaC₃H₄Br₂O
Molecular Weight215.87 g/mol
Boiling Point88-90 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz)δ 6.25 (s, 1H), 4.35 (s, 2H), 2.10 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 130.5, 95.2, 65.8

II. Application in the Synthesis of Bioactive Furans

Substituted furans are a common motif in a wide range of bioactive natural products and pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2,3-Dibromo-2-propen-1-ol serves as an excellent precursor for the synthesis of highly substituted furans through a copper-catalyzed domino reaction with active methylene compounds.

Conceptual Workflow: Furan Synthesis

The following diagram illustrates the general workflow for the synthesis of polysubstituted furans from 2,3-dibromo-2-propen-1-ol derivatives.

Furan_Synthesis_Workflow Precursor 2,3-Dibromo-2-propen-1-ol Activation Activation of Hydroxyl (e.g., Acylation, Etherification) Precursor->Activation Activated_Precursor Activated Precursor Activation->Activated_Precursor Reaction Cu(I)-Catalyzed Domino Reaction Activated_Precursor->Reaction Coupling_Partner Active Methylene Compound (e.g., β-ketoester, malononitrile) Coupling_Partner->Reaction Furan_Product Polysubstituted Furan Reaction->Furan_Product Bioactivity_Screening Bioactivity Screening (e.g., Antimicrobial, Cytotoxic assays) Furan_Product->Bioactivity_Screening

Caption: Workflow for the synthesis and evaluation of bioactive furans.

Protocol 2: Copper-Catalyzed Synthesis of a Polysubstituted Furan Derivative

This protocol is based on the copper-catalyzed domino reaction of gem-dibromoalkenes with active methylene compounds.

Materials:

  • 2,3-Dibromo-2-propen-1-yl acetate (can be prepared from 2,3-dibromo-2-propen-1-ol and acetyl chloride)

  • Ethyl acetoacetate

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add CuI (5 mol%), Cs₂CO₃ (2.0 eq), and anhydrous DMF.

  • Addition of Reactants: Add ethyl acetoacetate (1.2 eq) followed by 2,3-dibromo-2-propen-1-yl acetate (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted furan.

Plausible Reaction Mechanism:

The reaction is proposed to proceed through a domino sequence of Sₙ2' substitution, intramolecular O-vinylation, and isomerization.

Furan_Mechanism cluster_reactants Reactants Reactant1 2,3-Dibromo-2-propen-1-yl acetate Intermediate1 Sₙ2' Adduct Reactant1->Intermediate1 Sₙ2' Attack Reactant2 Ethyl Acetoacetate Enolate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular O-Vinylation (Cu-cat.) Product Polysubstituted Furan Intermediate2->Product Isomerization

Caption: Plausible mechanism for furan synthesis.

Bioactivity of Furan Derivatives

Furan derivatives synthesized via this methodology can be screened for a variety of biological activities. For instance, many substituted furans have demonstrated significant antimicrobial and antifungal properties.[1][4] It is hypothesized that the furan ring can act as a bioisostere for other aromatic systems, and the substituents can be tailored to optimize interactions with biological targets.

III. Application in the Synthesis of Bioactive Pyrazoles

Pyrazoles are another class of five-membered nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6][7] 2,3-Dibromo-2-propen-1-ol can serve as a valuable synthon for the construction of substituted pyrazoles.

Conceptual Pathway: Pyrazole Synthesis

The synthesis of pyrazoles from 2,3-dibromo-2-propen-1-ol typically involves a condensation reaction with a hydrazine derivative.

Pyrazole_Synthesis_Pathway Start 2,3-Dibromo-2-propen-1-ol Step1 Oxidation to Aldehyde (e.g., PCC, Swern) Start->Step1 Intermediate 2,3-Dibromo-2-propenal Step1->Intermediate Reaction Condensation/ Cyclization Intermediate->Reaction Reagent Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) Reagent->Reaction Product Substituted Pyrazole Reaction->Product Bioactivity Biological Evaluation Product->Bioactivity

Caption: Pathway to bioactive pyrazoles.

Protocol 3: Synthesis of a Substituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole derivative from 2,3-dibromo-2-propen-1-ol.

Part A: Oxidation to 2,3-Dibromo-2-propenal

Materials:

  • 2,3-Dibromo-2-propen-1-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Addition of Alcohol: Add a solution of 2,3-dibromo-2-propen-1-ol (1.0 eq) in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dibromo-2-propenal, which can be used in the next step without further purification.

Part B: Cyclization to the Pyrazole

Materials:

  • Crude 2,3-dibromo-2-propenal

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the crude 2,3-dibromo-2-propenal in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Cytotoxic Activity of Pyrazole Derivatives

Many pyrazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[8][9] The synthesized pyrazoles can be evaluated for their in vitro cytotoxicity using standard assays such as the MTT or SRB assay against a panel of human cancer cell lines.

Table of Representative Bioactive Pyrazole Data:

CompoundCancer Cell LineIC₅₀ (µM)Reference
CelecoxibColon Cancer0.1-10[5]
RimonabantVarious>10[5]
Substituted PyrazolesVarious1-50[6]

IV. Future Perspectives and Conclusion

2,3-Dibromo-2-propen-1-ol is a versatile and cost-effective precursor that holds considerable promise for the synthesis of bioactive molecules. The application notes and protocols detailed herein provide a foundation for researchers to explore the synthetic utility of this compound in the construction of furan and pyrazole scaffolds, which are known to possess a wide range of pharmacological properties.

Future research in this area could focus on expanding the scope of reactions involving 2,3-dibromo-2-propen-1-ol, including its use in other palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to introduce further diversity. The development of enantioselective synthetic routes to chiral bioactive molecules derived from this precursor also represents a significant and rewarding challenge. By continuing to explore the reactivity of this versatile building block, the scientific community can unlock new avenues for the discovery and development of novel therapeutic agents.

References

  • "Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • "Ruthenium(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation of 3-(phenylethynyl) oxazolidin-2-ones." Organic & Biomolecular Chemistry. Royal Society of Chemistry. Accessed February 7, 2026. [Link].

  • "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." PMC. 2024.
  • "Sonogashira Coupling." Organic Chemistry Portal. Accessed February 7, 2026. [Link].

  • "Cytotoxicity study of pyrazole derivatives.
  • "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." PMC. National Center for Biotechnology Information. Accessed February 7, 2026. [Link].

  • "Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol.
  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC. National Center for Biotechnology Information. Accessed February 7, 2026. [Link].

  • "Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity." MDPI. Accessed February 7, 2026. [Link].

  • "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • "Synthesi s and biol ogical activity of furan deriv
  • "A) Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red)." ResearchGate. Accessed February 7, 2026. [Link].

  • "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." PubMed. 2022.
  • "Cytotoxicity study of pyrazole derivatives." Bangladesh Journal of Pharmacology. 2008.
  • "Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives." SciSpace. Accessed February 7, 2026. [Link].

  • "The Tetrahydrofuran Motif in Polyketide Marine Drugs." PMC. National Center for Biotechnology Information. Accessed February 7, 2026. [Link].

  • "Copper-catalyzed divergent construction of naphthofurans and benzochromanes from 2-naphthols, 4-methylene-quinazolin(thi)ones, and N,N-dimethylethanolamine." Organic Chemistry Frontiers. Royal Society of Chemistry. Accessed February 7, 2026. [Link].

  • "Sonogashira Coupling." Chemistry LibreTexts. 2024.
  • "Marine Bioactive Compounds Available on the Market." Encyclopedia.pub. 2022.
  • "The Sonogashira Coupling." Accessed February 7, 2026. [Link].

  • "Furan: A Promising Scaffold for Biological Activity." 2024.
  • "Synthesis and biological activity studies of furan derivatives.
  • "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

Application Notes & Protocols: 2,3-Dibromo-2-propen-1-ol in the Vanguard of Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2,3-Dibromo-2-propen-1-ol

In the intricate art of total synthesis, the choice of starting materials is paramount. 2,3-Dibromo-2-propen-1-ol emerges as a C3 building block of significant potential, embedding within its structure a unique combination of functional groups: a primary alcohol, and a gem-dibromoalkene. This arrangement offers a rich platform for a diverse array of chemical transformations, including but not limited to, cross-coupling reactions, selective halogen-metal exchange, and conversion to allene derivatives.

The presence of two bromine atoms on the same olefinic carbon allows for sequential and regioselective functionalization, providing a strategic advantage in the construction of stereochemically complex and densely functionalized molecular targets. This is particularly relevant in the synthesis of marine natural products, a class of compounds renowned for their structural diversity and potent biological activities, which often feature halogen atoms.

Synthesis of 2,3-Dibromo-2-propen-1-ol: A Reliable Protocol

The accessibility of 2,3-dibromo-2-propen-1-ol is a key factor in its utility. A robust and scalable synthesis can be achieved from the readily available propargyl alcohol. The following protocol is adapted from established procedures and offers high yields of the desired product with excellent stereoselectivity for the (E)-isomer.[1]

Experimental Protocol: Synthesis of (E)-2,3-Dibromo-2-propen-1-ol

Materials:

  • Propargyl alcohol (2-propyn-1-ol)

  • Elemental bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve propargyl alcohol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Bromine: Slowly add a solution of elemental bromine (2.0 eq) in dichloromethane to the stirred solution of propargyl alcohol via the dropping funnel. Maintain the internal reaction temperature below 5 °C throughout the addition. The characteristic red-brown color of bromine should persist initially and then fade as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the red-brown color of excess bromine is discharged.

  • Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-2,3-dibromo-2-propen-1-ol as a colorless to pale yellow oil.

Expected Yield: 85-95%

Table 1: Summary of Reaction Parameters for the Synthesis of (E)-2,3-Dibromo-2-propen-1-ol

ParameterValue
Starting Material Propargyl alcohol
Reagent Elemental Bromine (Br₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0-5 °C
Stoichiometry (Br₂) 2.0 equivalents
Typical Yield 85-95%
Predominant Isomer (E)

Application in Natural Product Synthesis: The Gateway to Halogenated Allenes

A significant application of 2,3-dibromo-2-propen-1-ol lies in its potential as a precursor to bromoallenes. This functional group is a key structural motif in a variety of marine natural products, many of which exhibit interesting biological activities. The total synthesis of (-)-kumausallene, a halogenated C15 acetogenin isolated from the red alga Laurencia nipponica, serves as an excellent case study to illustrate the strategic importance of bromoallene synthesis.[2][3][4][5][6]

While the reported total syntheses of (-)-kumausallene do not start directly from 2,3-dibromo-2-propen-1-ol, the key transformation to install the bromoallene moiety can be conceptually achieved from a related propargyl alcohol precursor. This highlights a powerful potential application of our title compound.

Conceptual Synthetic Pathway to Bromoallenes

The conversion of propargyl alcohols to allenes is a well-established transformation in organic synthesis.[7][8][9][10] In the context of 2,3-dibromo-2-propen-1-ol, a plausible synthetic sequence to a bromoallene would involve the following steps:

G A 2,3-Dibromo-2-propen-1-ol B Propargyl Bromide Derivative A->B  Activation of Hydroxyl (e.g., PBr3, Appel reaction) D Bromoallene B->D  SN2' Reaction C Organometallic Reagent C->D Organocuprate Addition

Caption: Conceptual pathway to bromoallenes.

This conceptual pathway underscores the potential of 2,3-dibromo-2-propen-1-ol as a versatile starting material for the synthesis of complex halogenated natural products.

Case Study: Total Synthesis of (-)-Kumausallene

The total synthesis of (-)-kumausallene by Tang and coworkers provides a compelling example of the strategic construction of a bromoallene-containing natural product.[2] Although their synthesis commences from acetylacetone, the final steps to construct the bromoallene are highly instructive.

Key Synthetic Steps in the Total Synthesis of (-)-Kumausallene

The latter stages of the synthesis involve the transformation of a terminal alkyne into the target bromoallene.

G cluster_0 Late-Stage Functionalization A Terminal Alkyne Intermediate B Lithium Acetylide A->B  Deprotonation (n-BuLi) C Propargyl Alcohol B->C  Addition to Paraformaldehyde D Bromoallene Moiety C->D  Bromoallenation (LiBr, CuBr, (-)-Sparteine) E (-)-Kumausallene D->E  Final Assembly

Caption: Key steps in bromoallene formation.

This elegant cascade reaction highlights the power of organocopper chemistry in the stereoselective formation of the axial chirality of the allene.

Table 2: Comparison of Reagents for Bromoallene Synthesis

MethodReagentsKey Features
From Propargyl Alcohols LiBr, CuBr, Chiral LigandStereoselective formation of chiral allenes.
From gem-Dibromoalkenes Organolithium/cuprate reagentsSequential functionalization possible.
Doering-LaFlamme Allene Synthesis Magnesium, gem-dihalocyclopropaneClassic method for allene synthesis.

Broader Applications and Future Outlook

The utility of 2,3-dibromo-2-propen-1-ol extends beyond the synthesis of bromoallenes. The gem-dibromoalkene moiety is a versatile functional group that can participate in a variety of powerful carbon-carbon bond-forming reactions, including:

  • Suzuki-Miyaura Cross-Coupling: Sequential, regioselective coupling with boronic acids to introduce aryl or vinyl substituents.

  • Sonogashira Cross-Coupling: Stepwise reaction with terminal alkynes to construct enediyne systems.[5][11]

  • Stille Cross-Coupling: Reaction with organostannanes.

  • Negishi Cross-Coupling: Coupling with organozinc reagents.

These transformations open up a vast chemical space for the synthesis of diverse natural product scaffolds and their analogues for drug discovery programs.

G cluster_0 Reactivity of 2,3-Dibromo-2-propen-1-ol cluster_1 Cross-Coupling Reactions cluster_2 Other Transformations A 2,3-Dibromo-2-propen-1-ol B Suzuki A->B C Sonogashira A->C D Stille A->D E Negishi A->E F Allene Synthesis A->F G Halogen-Metal Exchange A->G

Caption: Reactivity landscape of the title compound.

Conclusion

2,3-Dibromo-2-propen-1-ol is a powerful and versatile building block with significant potential for the total synthesis of complex natural products, particularly those of marine origin. Its straightforward preparation and the diverse reactivity of its gem-dibromoalkene and primary alcohol functionalities provide synthetic chemists with a valuable tool for the construction of intricate molecular architectures. The strategic insights provided in this guide, exemplified by the synthesis of the bromoallene core of (-)-kumausallene, are intended to inspire and facilitate future innovations in the field of natural product synthesis and drug discovery.

References

  • Tang, W.; et al. Stereoselective Total Synthesis of (−)-Kumausallene. Org. Lett.2011 , 13 (13), 3406–3409. [Link]

  • Reddy, D. S.; et al. Asymmetric total synthesis of (+)-dihydroitomanallene B and formal synthesis of (−)-kumausallene. Chem. Commun.2022 , 58, 11135-11138. [Link]

  • Alnafta, N.; et al. Total Synthesis of (+)-Panacene. Org. Lett.2016 , 18 (24), 6520–6522. [Link]

  • Ramana, C. V.; et al. A formal total synthesis of (–)-kumausallene. Tetrahedron2015 , 71 (35), 5857-5864. [Link]

  • Reddy, D. S.; et al. Asymmetric total synthesis of (+)-dihydroitomanallene B and formal synthesis of (−)-kumausallene. Chem. Commun.2022 , 58, 11135-11138. [Link]

  • Tang, W.; et al. Stereoselective Total Synthesis of (-)-Kumausallene. ResearchGate. [Link]

  • WO2019067883A1 - Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol - Google P
  • Lage, F.; et al. Halogenated Compounds from Marine Algae. Mar. Drugs2020 , 18(1), 29. [Link]

  • Tu, H.-F.; et al. Syntheses of Diverse Natural Products via Dual-Mode Lewis Acid Induced Cascade Cyclization Reactions. Chem. Rec.2017 , 17(8), 771-786. [Link]

  • Li, Y.; Bao, H. Radical transformations for allene synthesis. Chem. Sci.2022 , 13, 8535-8553. [Link]

  • K. C. Nicolaou, et al. Cascade Reactions in Total Synthesis. Angew. Chem. Int. Ed.2007 , 46, 4704 – 4741. [Link]

  • Sabot, C.; Bérard, D.; Canesi, S. Total Synthesis of Panacene. Org. Lett.2008 , 10 (20), 4629–4632. [Link]

  • Li, Y.; Bao, H. Radical transformations for allene synthesis. ResearchGate. [Link]

  • Padwa, A.; et al. Improved Synthesis of 2,3‐Dibromo‐1‐(phenylsulfonyl)‐1‐propene (DBP). Synth. Commun.1996 , 26, 3329-3342. [Link]

  • Waldmann, H.; et al. Natural product-inspired cascade synthesis yields modulators of centrosome integrity. Nat. Chem.2011 , 3, 238–243. [Link]

  • Li, Y.; Bao, H. Radical transformations for allene synthesis. PubMed Central. [Link]

  • Britton, R.; et al. Cascade polycyclizations in natural product synthesis. Chem. Soc. Rev.2016 , 45, 4817-4831. [Link]

  • Padwa, A.; et al. Improved Synthesis of 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP). Request PDF. [Link]

  • Allene synthesis by olefination or allenation - Organic Chemistry Portal. [Link]

  • Padwa, A.; et al. ChemInform Abstract: Preparation of Organoaluminum Reagents from Propargylic Bromides and Aluminum Activated by PbCl2 and Their Regio- and Diastereoselective Addition to Carbonyl Derivatives. ResearchGate. [Link]

Sources

Application Note: 2,3-Dibromo-2-propen-1-ol (DBPO) as a Reactive Flame Retardant Monomer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists specializing in polymer chemistry and fire safety engineering. It details the use of 2,3-Dibromo-2-propen-1-ol (DBPO) , also known as 2,3-Dibromoallyl Alcohol (DBAA) , as a reactive monomer and functional intermediate.[1]

Executive Summary

2,3-Dibromo-2-propen-1-ol (DBPO) is a dense, brominated allylic alcohol utilized primarily as a reactive flame retardant (RFR) . Unlike additive flame retardants (e.g., TCPP) which physically mix with the polymer matrix and are prone to leaching (migration), DBPO possesses a primary hydroxyl group (-OH) that allows it to chemically bond to the polymer backbone.

While DBPO contains a carbon-carbon double bond, it is rarely polymerized via free-radical homopolymerization due to steric hindrance from the vicinal bromine atoms and degradative chain transfer typical of allylic systems. Instead, its "monomer" utility lies in step-growth polymerization (e.g., Polyurethanes) or as a precursor to functionalized acrylate monomers .

Chemical Profile & Mechanism of Action[2]

Structural Properties

DBPO is synthesized via the bromination of propargyl alcohol.[1] The high bromine content (~74 wt%) makes it an efficient radical scavenger in the gas phase during combustion.

PropertySpecificationNotes
Formula

Molecular Weight 215.87 g/mol
Appearance Clear to amber liquidViscous
Functionality Monofunctional (-OH)Acts as a Chain Terminator/Modifier in PUs
Bromine Content ~74%High efficiency FR
Isomerism E/Z mixtureE-isomer often predominates (>95%) in controlled synthesis
Mechanism of Flame Retardancy

When a polymer containing covalently bound DBPO is exposed to fire:

  • Thermal Decomposition: The weak C-Br bonds cleave, releasing bromine radicals (

    
    ).
    
  • H-Abstraction:

    
     reacts with the polymer hydrocarbon fuel to form HBr.
    
  • Radical Scavenging: HBr reacts with high-energy combustion radicals (

    
    , 
    
    
    
    ) in the flame zone:
  • Result: The highly reactive

    
     and 
    
    
    
    radicals (which drive fire propagation) are replaced by the less reactive
    
    
    , slowing the combustion cycle.
Pathway Visualization

The following diagram illustrates the synthesis of DBPO and its incorporation into a Polyurethane network.

DBPO_Pathway Propargyl Propargyl Alcohol (HC≡C-CH2OH) DBPO 2,3-Dibromo-2-propen-1-ol (DBPO) Propargyl->DBPO Addn. Reaction (CCl4 or CH2Cl2, <20°C) Br2 Bromine (Br2) Br2->DBPO PU_Network Brominated Polyurethane Network DBPO->PU_Network Condensation (-OH + -NCO) Isocyanate Diisocyanate (R-NCO) Isocyanate->PU_Network Polyol Polyol Blend Polyol->PU_Network Combustion Combustion (>300°C) PU_Network->Combustion Fire Exposure Radicaltrap Radical Scavenging (HBr + OH• -> H2O + Br•) Combustion->Radicaltrap Release of HBr

Figure 1: Synthesis of DBPO and its downstream integration into polyurethane networks as a reactive flame retardant.

Protocol A: Synthesis of DBPO Monomer

Note: DBPO is not always commercially available off-the-shelf. This protocol describes the standard laboratory preparation.

Safety Warning: Elemental bromine is highly toxic and corrosive. Propargyl alcohol is toxic and flammable. Perform all steps in a functioning fume hood.

Materials
  • Propargyl alcohol (2-propyn-1-ol)[1][2]

  • Elemental Bromine (

    
    )[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    )
  • Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.

Step-by-Step Methodology
  • Setup: Charge the reaction flask with Propargyl Alcohol (1.0 eq) and solvent (DCM). Cool the solution to 0–5°C using an ice bath.

  • Bromination: Add Elemental Bromine (1.0 eq) dropwise via the addition funnel.

    • Critical Control: Maintain temperature <20°C. Exotherms can lead to byproducts or safety hazards.

    • Observation: The red color of bromine should disappear as it reacts.

  • Completion: Stir for 1–2 hours after addition is complete.

  • Workup: Wash the organic layer with saturated sodium bicarbonate (

    
    ) to remove residual acid, then with sodium bisulfite (
    
    
    
    ) to quench unreacted bromine.
  • Purification: Dry over

    
    , filter, and remove solvent under reduced pressure.
    
    • Result: A clear to amber viscous liquid. Yield is typically >85%.

Protocol B: Application in Polyurethane (PU) Foam

In this protocol, DBPO acts as a monofunctional reactive modifier . Because it has only one hydroxyl group, it acts as a chain terminator. To maintain polymer molecular weight and structural integrity, it must be used in conjunction with multifunctional polyols (triols/tetrols).

Formulation Strategy
  • Target Bromine Load: 2–4 wt% in final foam is usually sufficient for UL-94 HB rating; higher loads for V-0.

  • OH Number Calculation: You must account for the OH value of DBPO (Theoretical OH Value

    
     mg KOH/g) when calculating the Isocyanate Index.
    
Experimental Procedure

1. Component Preparation (The B-Side) Prepare the polyol masterbatch in a high-speed mixer.

  • Base Polyol: 100 parts by weight (pbw) (e.g., Polyether triol).

  • DBPO (Monomer): 5 – 15 pbw (Adjust based on required FR rating).

  • Surfactant: 1.0 pbw (e.g., Silicone stabilizer).

  • Catalysts: Amine (0.2 pbw) and Tin (0.1 pbw) catalysts.

  • Blowing Agent: Distilled water (3-4 pbw) or physical blowing agent.

Note: DBPO is miscible with most standard polyols. Ensure a homogeneous blend.

2. Reaction (The A-Side Addition)

  • Isocyanate: MDI (Methylene diphenyl diisocyanate) or TDI.

  • Index: Calculate isocyanate amount to achieve an index of 105–110 (5–10% excess NCO). Use the equation:

    
    
    

3. Mixing and Curing

  • Add the Isocyanate to the B-Side masterbatch.

  • Mix vigorously for 10–15 seconds (cream time is usually fast).

  • Pour into the mold immediately.

  • Allow free-rise or mold curing at 60°C for 20 minutes.

  • Post-cure for 24 hours at room temperature before testing.

Data Validation: Leaching Test

To verify the "Reactive" nature (non-migration):

  • Weigh a cured foam sample (

    
    ).
    
  • Immerse in acetone or methanol for 24 hours at 25°C.

  • Dry the sample to constant weight (

    
    ).
    
  • Success Criteria: Weight loss should be minimal (<2%) and comparable to a control foam without FR. If DBPO were non-reactive, weight loss would be significantly higher due to extraction.

Protocol C: Derivatization to Acrylate Monomer

For researchers requiring a radical-polymerizable monomer, DBPO must be esterified.

Target Molecule: 2,3-Dibromopropyl Acrylate (DBPA). Note: The nomenclature often shifts to "propyl" upon saturation of the allyl alcohol double bond during bromination, but if retaining the double bond is desired, one typically esterifies the alcohol.

Reaction:



  • Dissolve DBPO (1 eq) and Triethylamine (TEA, 1.2 eq) in dry DCM.

  • Cool to 0°C.

  • Add Acryloyl Chloride (1.1 eq) dropwise.

  • Stir at RT for 4 hours.

  • Wash with water, dry, and concentrate.

  • Use: This acrylate can now be copolymerized with Styrene or MMA to introduce bromine pendants into rigid plastics.

References

  • Preparation of 2,3-dibromo-2-propen-1-ol.Google Patents.
  • Process for the preparation of 2,3-dibromo-1-propanol.Google Patents.
  • Flame retardant compositions and synergists.Google Patents.
  • Synthesis and Application of Reactive Flame Retardants in Polyurethanes. American Chemical Society (ACS) Biomacromolecules. (Contextual grounding on bio-based and reactive PU synthesis). [Link]

  • Propargylic Alcohols: Synthesis and Reactivity. Thieme Connect. (Background on the precursor Propargyl Alcohol). [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Managing Side Products in the Synthesis of 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bromination of propargyl alcohol (2-propyn-1-ol) to synthesize 2,3-dibromo-2-propen-1-ol (2,3-dibromoallyl alcohol) is a deceptively simple electrophilic addition. While the core reaction involves adding one equivalent of elemental bromine (


) across a triple bond, the practical reality is a competition between the desired mono-addition, over-bromination, and acid-catalyzed substitution.

This guide addresses the specific impurity profiles researchers encounter during scale-up and optimization. It moves beyond "textbook" descriptions to address the kinetic and thermodynamic pitfalls that ruin yields.

Module 1: The "Over-Bromination" Trap

Target Impurity: 2,2,3,3-Tetrabromopropan-1-ol

The most common yield-killer is the formation of the tetrabromo- species. This occurs when the initially formed 2,3-dibromoalkene reacts with a second equivalent of bromine.

The Mechanism

The alkyne triple bond is more reactive toward bromination than the resulting alkene under specific conditions. However, as the concentration of the product (alkene) rises, the probability of a second attack increases, especially if local concentrations of


 are high.
Troubleshooting Protocol

Q: My GC-MS shows a large peak with a molecular weight of ~375 Da. What is it? A: This is 2,2,3,3-tetrabromopropan-1-ol. Its formation indicates a lack of stoichiometric control or thermal runaway.

Corrective Actions:

  • Temperature Suppression: The activation energy for the second bromination is higher than the first. Maintain the reaction temperature between -10°C and 0°C . Do not allow it to rise above 5°C during addition.

  • Dilution Factor: Do not add neat bromine to neat alcohol. Use a compatible solvent (e.g.,

    
    , 
    
    
    
    , or water if using bromide salts) to buffer the concentration.
  • Addition Rate: The rate of bromine addition must be slower than the rate of consumption. If the solution remains red/orange for more than 60 seconds after a drop is added, you are adding too fast, favoring the second addition.

Module 2: The "HBr" Cascade & Hydroxyl Substitution

Target Impurity: 1,2,3-Tribromopropene (and Allyl Bromides)[1]

Q: I am seeing "Tribromopropane" impurities and my pH is dropping rapidly. Why? A: This is a critical failure mode caused by the generation of Hydrogen Bromide (HBr).

The Causality

While the ideal reaction is a clean addition, moisture or radical pathways can generate HBr. HBr is a potent nucleophile that attacks the alcohol (-OH) group of your product, converting it into an alkyl bromide.



This transforms your valuable alcohol product into 1,2,3-tribromopropene , which is difficult to separate by distillation due to boiling point proximity.

Prevention Protocol:

  • HBr Scavenging: If your solvent system allows, include a weak base or an epoxide (like epichlorohydrin) to scavenge trace HBr.

  • Reagent Quality: Ensure your propargyl alcohol is dry. Water promotes HBr formation via hydrolysis of the bromonium intermediates.

Module 3: Stereochemical Drift (E/Z Ratio)

Target: Isomer Purity (E-isomer vs. Z-isomer)

Q: I need the E-isomer (trans), but I am getting a 50:50 mix. A: The addition of bromine is formally anti, leading to the E-isomer. However, the Z-isomer can form via thermodynamic equilibration or specific solvent interactions.

  • Kinetic Product: Often the E-isomer (anti-addition).

  • Thermodynamic Trap: Prolonged heating or acid catalysis (HBr) can isomerize the double bond to the Z-form or an equilibrium mixture.

Optimization: Stop the reaction immediately upon decolorization. Do not "cook" the reaction mixture. If high isomeric purity is required, fractional crystallization or high-vacuum distillation is necessary, as the boiling point difference is narrow.

Visualizing the Reaction Network

The following diagram maps the critical pathways. Note how HBr acts as a catalyst for destruction.

ReactionPathways Start Propargyl Alcohol Product 2,3-Dibromo-2-propen-1-ol (Target) Start->Product  Controlled Addition (-10°C)   Br2 + Br2 Tetra 2,2,3,3-Tetrabromopropan-1-ol (Over-Bromination) Product->Tetra  + Excess Br2   Tribromo 1,2,3-Tribromopropene (Substitution) Product->Tribromo  + HBr (Acid Attack)   Oxidation 2,3-Dibromoacrolein (Oxidation) Product->Oxidation  Oxidative Conditions  

Figure 1: Reaction network showing the primary synthetic path (Green) and the three major diversion pathways (Red/Yellow).

Summary Data: Physicochemical Properties[2][3][4][5][6][7][8]

Use this table to design your purification strategy.

CompoundRoleApprox.[2][3][4][5][6][7][8][9][10][11][12] Boiling PointSolubilityRisk Factor
2,3-Dibromo-2-propen-1-ol Target 95-97°C @ 10 mmHg Soluble in alcohols,

Skin Irritant
2,2,3,3-Tetrabromopropan-1-olImpurity>140°C @ 10 mmHg (Decomposes)Low solubility in cold

Yield Loss
1,2,3-TribromopropeneImpurity~220°C (atm) / Close to TargetMiscible organicLachrymator
Propargyl AlcoholStarting Material114°C (atm)Miscible waterFlammable/Toxic

Purification Workflow (Decision Tree)

If your crude mixture is impure, follow this logic to recover the product.

PurificationLogic Start Crude Reaction Mixture CheckColor Is it Dark Red/Brown? Start->CheckColor Wash Wash with NaHSO3 (aq) Remove excess Br2 CheckColor->Wash Yes CheckSolids Are Solids Precipitating? CheckColor->CheckSolids No Wash->CheckSolids Filter Filter Solids (Likely Tetrabromo impurity) CheckSolids->Filter Yes Distill Vacuum Distillation (<15 mmHg) CheckSolids->Distill No Filter->Distill Fraction1 Fraction 1 (<90°C) Solvent/Start Mat/Tribromo Distill->Fraction1 Fraction2 Fraction 2 (95-97°C) TARGET PRODUCT Distill->Fraction2 Residue Pot Residue Tetrabromo/Polymers Distill->Residue

Figure 2: Downstream processing logic for purifying the crude bromination mixture.

References

  • Preparation of 2,3-dibromo-1-propanol . PrepChem. Retrieved from [Link]

  • Process for the preparation of 2, 3-dibromo-1-propanol. Google Patents (US3283013A).
  • 2,3-Dibromo-1-propanol | C3H6Br2O . PubChem. Retrieved from [Link]

  • Electrophilic halogenations of propargyl alcohols . RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Bromination of Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Safety Protocols for Propargyl Alcohol to Propargyl Bromide Conversion

Status: Active Priority: Critical (Explosion Hazard) Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptively Simple" Transformation

You are likely here because a standard protocol for converting propargyl alcohol (2-propyn-1-ol) to propargyl bromide (3-bromo-1-propyne) has resulted in low yields, an inseparable mixture of isomers, or a safety incident.

While this transformation appears to be a basic nucleophilic substitution (


), the propargyl moiety introduces unique instability. The triple bond activates the position for substitution but also facilitates explosive decomposition  and allenyl isomerization .

This guide is structured to address these specific failure points.

Part 1: CRITICAL SAFETY (Read Before Proceeding)

⚠️ DANGER: EXPLOSION & LACHRYMATOR HAZARD

Q: Why is my reaction mixture smoking/fuming, and why is the final product shock-sensitive? A: Propargyl bromide is thermodynamically unstable.

  • Shock Sensitivity: Pure propargyl bromide can detonate upon physical shock or heating. It is classified as a high-energy material due to the decomposition potential of the acetylenic bond.

  • Lachrymator: It is a potent tear gas. Exposure causes severe respiratory and ocular irritation.[1]

The "Zero-Compromise" Safety Protocol:

  • NEVER distill to dryness. The residue often contains polymers that can detonate.

  • ALWAYS use a stabilizer/diluent. Commercial propargyl bromide is sold as an 80% solution in toluene .[2] Toluene acts as a heat sink and desensitizer. You should replicate this in your synthesis.

  • Blast Shielding: All reactions >1g must be performed behind a blast shield.

Part 2: Method Selection & Decision Matrix

Before troubleshooting, ensure you are using the correct pathway for your specific constraints.

MethodSelection Start Start: Propargyl Alcohol Scale Scale of Reaction? Start->Scale Large Large Scale (>50g) Scale->Large Cost driven Small Small/Med Scale (<10g) Scale->Small Purity driven PBr3 PBr3 Protocol (Standard) Large->PBr3 Economical but messy AcidSens Acid Sensitive Substrate? Small->AcidSens Yes Yes AcidSens->Yes Neutral pH needed No No AcidSens->No Appel Appel Reaction (PPh3 / CBr4) Mesylate Mesylate/Finkelstein (MsCl -> LiBr) Yes->Appel Yes->Mesylate No->PBr3 No->Appel caption Figure 1: Reagent Selection Decision Tree based on scale and substrate sensitivity.

Part 3: Troubleshooting the PBr Protocol

Context: The reaction of phosphorus tribromide (PBr


) with propargyl alcohol is the most common industrial route but prone to "tarring" (polymerization).

Q: My yield is low (<50%) and the reaction turned into a black tar. What happened? A: You likely added PBr


 too fast or at too high a temperature, causing acid-catalyzed polymerization or elimination.

The Fix: Temperature Control & Base Trap

  • The "Goldilocks" Zone: The addition must happen between -10°C and 0°C . The reaction is highly exothermic. If the temperature spikes, the HBr generated will catalyze the polymerization of the alkyne.

  • Pyridine Catalyst: Add a catalytic amount of pyridine (or perform in ether with stoichiometric pyridine). This neutralizes the HBr byproduct immediately, preventing acid-mediated degradation.

Q: I see a second spot on TLC moving slightly faster than my product. Is it an impurity? A: It is likely the Allenyl Bromide isomer (1-bromo-1,2-propadiene).

Mechanism of Isomerization (


 vs 

):
Propargyl systems are ambident electrophiles.
  • Path A (

    
    ):  Direct attack at the 
    
    
    
    -carbon gives Propargyl Bromide.
  • Path B (

    
    ):  Attack at the 
    
    
    
    -carbon (the alkyne terminus) leads to the Allenyl Bromide.

Isomerization Alcohol Propargyl Alcohol (HC≡C-CH2-OH) Activation Activated Species (HC≡C-CH2-O-PBr2) Alcohol->Activation + PBr3 Br_Ion Bromide Ion (Br-) Activation->Br_Ion Leaving Group Propargyl Propargyl Bromide (HC≡C-CH2-Br) Target Product Br_Ion->Propargyl Path A: Direct SN2 (Attack at C-alpha) Allenyl Allenyl Bromide (Br-CH=C=CH2) Unwanted Isomer Br_Ion->Allenyl Path B: SN2' Conjugate (Attack at C-gamma) Propargyl->Allenyl Equilibrium (Cu/Heat catalyzed) caption Figure 2: Competing pathways: Direct Substitution (SN2) vs. Conjugate Addition (SN2').

Corrective Action for Isomerization:

  • Avoid Copper: Copper salts catalyze the equilibrium between propargyl and allenyl forms. Ensure your reagents and glassware are free of metal traces.

  • Solvent Choice: Non-polar solvents (Toluene, Hexane) favor the

    
     mechanism (Propargyl) slightly more than polar aprotic solvents, which can stabilize the charge separation required for 
    
    
    
    .

Part 4: Troubleshooting the Appel Reaction (PPh / CBr )

Context: Used for high-value substrates where acidic conditions (HBr from PBr


) must be avoided.

Q: The reaction worked, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my product. A: This is the classic "Appel Curse." Propargyl bromide has a boiling point (~89°C) that makes distillation risky, and TPPO streaks on columns.

The Fix: The Hexane Crash

  • Precipitation: Upon completion, concentrate the reaction mixture to a minimal volume (do not dry completely).

  • Trituration: Add cold hexanes or pentane vigorously. TPPO is insoluble in hexanes and will precipitate as a white solid.

  • Filtration: Filter off the solid. The filtrate contains your propargyl bromide.

  • Silica Plug: Pass the filtrate through a short pad of silica gel to remove residual phosphorous species.

Part 5: Validated Experimental Protocol (PBr Method)

Based on standard protocols adapted for safety [1, 2].[3][4]

Reagents:

  • Propargyl Alcohol (1.0 eq)

  • Phosphorus Tribromide (0.35 eq)

  • Pyridine (0.1 eq)

  • Solvent: Toluene (Volume: 5mL per gram of alcohol)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, nitrogen inlet, and a thermometer.

  • Charge: Add Propargyl Alcohol, Pyridine, and Toluene. Cool to -5°C using an ice/salt bath.

  • Addition: Add PBr

    
     dropwise over 60 minutes. Monitor internal temp ; do not allow it to exceed 0°C.
    
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

  • Quench: Cool back to 0°C. Add saturated NaHCO

    
     slowly (gas evolution!).
    
  • Extraction: Separate layers. Wash organic layer with brine.

  • Stabilization: Dry organic layer over MgSO

    
    .
    
  • Storage: DO NOT DISTILL TO DRYNESS. If concentration is needed, use a rotary evaporator at low bath temp (<30°C) and stop while solvent remains. Store as a toluene solution over activated copper turnings (stabilizer) in the fridge.

Part 6: FAQ - Purification & Storage

Q: Can I distill propargyl bromide to get 100% purity? A: Strongly Discouraged. If you must, use Vacuum Transfer (bulb-to-bulb) at ambient temperature into a liquid nitrogen trap. Never heat the pot above 40°C. Never distill the last 10-20% of the liquid (pot residue hazard).

Q: How do I store it? A: Store at 2-8°C in a dark bottle. Add a few milligrams of magnesium oxide (MgO) or copper powder as a stabilizer to prevent acid-catalyzed polymerization.

References
  • Fisher Scientific. (2021). Safety Data Sheet: Propargyl bromide, 80% in toluene. Retrieved from

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from

  • Sakai, N., et al. (2009).[5][6][7] Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides. Synlett. Retrieved from

  • Master Organic Chemistry. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Retrieved from

Sources

Technical Support Center: Synthesis of 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the work-up and purification of 2,3-Dibromo-2-propen-1-ol. It is designed for researchers and drug development professionals to troubleshoot common issues and optimize their synthetic procedures. The information herein is based on established chemical principles and field-proven insights to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of 2,3-Dibromo-2-propen-1-ol, typically synthesized via the electrophilic addition of bromine to propargyl alcohol.[1]

Question 1: My crude reaction mixture is a persistent red-brown color. What does this indicate and how should I proceed?

Answer:

A persistent red-brown or orange color in your reaction mixture is a clear indication of excess elemental bromine (Br₂). It is critical to neutralize, or "quench," this excess bromine before proceeding with aqueous extraction. Failure to do so can lead to undesired side reactions during the work-up, including the bromination of any organic extraction solvents or further reaction with your desired product, ultimately reducing yield and purity.

Causality: The synthesis involves the direct addition of bromine across the alkyne of propargyl alcohol.[1] This reaction is highly exothermic, and precise stoichiometric control can be challenging, often resulting in a slight excess of bromine being used to ensure full conversion of the starting material.[2]

Recommended Protocol: Quenching Excess Bromine

  • Cooling: Ensure your reaction flask is cooled in an ice bath (0-5 °C). The quenching reaction is also exothermic.

  • Quenching Agent: Prepare a 10% (w/v) aqueous solution of a suitable reducing agent. Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are most common.

  • Slow Addition: Add the quenching solution dropwise to the stirred reaction mixture. You will observe the red-brown color disappearing as the bromine is reduced to colorless bromide ions (Br⁻).

  • Endpoint: Continue adding the quenching solution until the organic layer becomes colorless or pale yellow. A slight excess of the quenching agent is acceptable.

  • Verification: To confirm the absence of bromine, you can test a drop of the aqueous layer with starch-iodide paper; in the presence of an oxidizing agent like Br₂, the paper will turn dark blue. The absence of a color change indicates a successful quench.

Question 2: After quenching, my aqueous washes are highly acidic, and my final yield is lower than expected. What is the likely cause?

Answer:

The formation of hydrobromic acid (HBr) is a known side reaction during the bromination of alcohols.[2][3] If not neutralized, this acidic environment can catalyze the degradation of the desired product or promote the formation of by-products, such as 1,2,3-tribromopropane.[2] Product loss has been specifically observed in work-up procedures that omit a base quench.[1]

Causality: HBr can be generated through various side reactions. The acidic conditions can then protonate the hydroxyl group of your product, forming a good leaving group (H₂O) and facilitating subsequent substitution or elimination pathways that destroy the target molecule.

Recommended Protocol: Neutralization and Extraction

  • Transfer: After quenching, transfer the reaction mixture to a separatory funnel. If a solvent was used in the reaction (e.g., dichloromethane), add more to facilitate separation. If the reaction was run neat, add a suitable organic solvent like ethyl acetate or dichloromethane.

  • First Wash (Water): Wash the organic layer once with deionized water to remove the bulk of water-soluble salts from the quenching step.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution carefully to avoid excessive pressure buildup from CO₂ evolution. Swirl the funnel gently before shaking. Repeat this wash until no more gas evolves. This step is crucial for removing acidic impurities like HBr.[1]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer, improving extraction efficiency.

  • Separation: Carefully separate the organic layer. Note that 2,3-Dibromo-2-propen-1-ol has a high density (approx. 2.22 g/mL), so if you are using a halogenated solvent like dichloromethane, your organic layer will be the bottom layer.[4]

Question 3: My NMR spectrum shows multiple products, and purification by distillation is proving difficult. What are my options?

Answer:

The crude product often contains a mixture of geometric isomers (E and Z), unreacted starting material, and side products like 1,2,3-tribromopropane and various brominated ethers.[2] These impurities can have boiling points close to the desired product, making simple distillation challenging.[3] Flash column chromatography is a highly effective alternative for isolating the pure product.

Causality: The non-stereospecific nature of some bromination conditions can lead to a mixture of E/Z isomers, although certain protocols can yield high isomeric purity.[1] Side reactions, as discussed previously, contribute other impurities that require a more discerning purification technique than distillation alone.

Recommended Protocol: Purification by Flash Column Chromatography

  • Drying: Before chromatography, thoroughly dry the extracted organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation) to obtain the crude oil.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[5]

  • Eluent System: A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. Begin with a low polarity mixture (e.g., 5% Ethyl Acetate / 95% Hexanes) and gradually increase the polarity.

  • TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Loading and Elution: Load the crude oil onto the column (adsorbing it onto a small amount of silica first is recommended for better resolution) and elute with the chosen solvent system.[6] Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3-Dibromo-2-propen-1-ol.

Work-up Procedure Workflow

The following diagram outlines the logical flow of the recommended work-up and purification procedure.

Workup_Flowchart reaction Crude Reaction Mixture (Product, Excess Br₂, HBr) quench Quench with 10% NaHSO₃(aq) (Dropwise, 0-5 °C) reaction->quench Step 1 extraction Liquid-Liquid Extraction (Separatory Funnel) quench->extraction Step 2 neutralize Wash with sat. NaHCO₃(aq) (Removes HBr) extraction->neutralize Step 3a brine_wash Wash with Brine (Breaks Emulsions) neutralize->brine_wash Step 3b dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry Step 4 concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate Step 5 purify Purification concentrate->purify Step 6 chromatography Flash Column Chromatography (Silica, Hex/EtOAc) purify->chromatography Option A distillation Vacuum Distillation (High-Purity Required) purify->distillation Option B product Pure 2,3-Dibromo-2-propen-1-ol chromatography->product distillation->product

Caption: Workflow for the work-up and purification of 2,3-Dibromo-2-propen-1-ol.

Troubleshooting Summary Table

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous washes due to its partial water solubility. 3. Product degradation by residual acid (HBr).1. Monitor reaction by TLC to ensure full consumption of starting material. 2. Use brine for the final wash; re-extract all aqueous layers with fresh solvent. 3. Ensure a thorough neutralization wash with saturated NaHCO₃ solution.[1]
Dark, Tarry Crude Product Polymerization or decomposition, often catalyzed by excessive heat or strong acid.Maintain strict temperature control during the reaction (-5 °C to 15 °C is often recommended).[1] Ensure prompt and effective neutralization during work-up.
Persistent Emulsion during Extraction High concentration of salts or viscous by-products at the interface.Add saturated brine to the separatory funnel and swirl gently. If necessary, filter the entire mixture through a pad of Celite.
Product Decomposes in Rotary Evaporator Overheating the crude product, especially if residual acid is present.Ensure complete neutralization before concentration. Use a low bath temperature (<40 °C) and remove the product as soon as the solvent is evaporated.
Poor Separation on Silica Gel Column 1. Incorrect eluent polarity. 2. Column overloading. 3. Co-elution of impurities.1. Optimize the solvent system using TLC beforehand to achieve an Rf of 0.2-0.3. 2. Use an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight). 3. Consider a different stationary phase (e.g., alumina) or a different solvent system.

References

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Eureka | Patsnap.
  • Preparation of 2, 3-dibromopropanol. Google Patents. US3378593A.
  • Preparation method for bromoalkane. Google Patents. CN102826954A.
  • Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol. Google Patents. WO2019067883A1.
  • Process for the preparation of 2, 3-dibromo-1-propanol. Google Patents. US3283013A.
  • 2,3-Dibromo-2-propen-1-ol. Sigma-Aldrich.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Use of alkyl 2,4,6-triisopropylbenzoates in the asymmetric homologation of challenging boronic esters. The Royal Society of Chemistry.

Sources

Removal of unreacted bromine from "2,3-Dibromo-2-propen-1-ol" reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers and professionals in the field of organic synthesis and drug development. This resource provides in-depth troubleshooting and practical guidance for a critical step in the synthesis of 2,3-Dibromo-2-propen-1-ol: the effective removal of unreacted bromine. This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has a persistent reddish-brown color after the synthesis of 2,3-Dibromo-2-propen-1-ol. What does this indicate and how do I resolve it?

This characteristic reddish-brown or orange color is a clear indication of the presence of unreacted elemental bromine (Br₂) in your reaction mixture.[1][2] Bromine is a strong oxidizing agent and its presence can lead to the formation of impurities and complicate the isolation and purification of the desired product.[3] To obtain a pure sample of 2,3-Dibromo-2-propen-1-ol, it is crucial to remove this excess bromine.

There are two primary strategies for the removal of unreacted bromine: chemical quenching and physical separation.[4]

  • Chemical Quenching: This is the most common and generally the most effective method. It involves the addition of a reducing agent that reacts with the excess bromine, converting it into colorless and water-soluble bromide salts (Br⁻). These salts can then be easily removed during an aqueous workup.

  • Physical Separation: Methods like distillation can be employed to remove bromine based on its boiling point. However, this is often less practical due to the potential for thermal degradation of the product and the co-distillation of bromine with common organic solvents.

Q2: What are the most suitable chemical quenching agents for removing unreacted bromine in this specific reaction?

The choice of quenching agent is critical to ensure the complete removal of bromine without affecting the integrity of your product, 2,3-Dibromo-2-propen-1-ol. Several effective options are available, each with its own advantages.

A comparative summary of common quenching agents is provided in the table below:

Quenching AgentChemical FormulaReaction with Bromine (Br₂)Key Considerations
Sodium ThiosulfateNa₂S₂O₃2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆Highly effective and widely used. The reaction is fast and the products are water-soluble.[5]
Sodium SulfiteNa₂SO₃Na₂SO₃ + Br₂ + H₂O → 2HBr + Na₂SO₄Another effective reducing agent. The reaction produces hydrobromic acid, which may need to be neutralized.[6][7]
Sodium BisulfiteNaHSO₃NaHSO₃ + Br₂ + H₂O → 2HBr + NaHSO₄Similar to sodium sulfite, it's a good reducing agent but also generates acid.[6][7]
Sodium MetabisulfiteNa₂S₂O₅Na₂S₂O₅ + 2Br₂ + 3H₂O → 4HBr + 2NaHSO₄Often used in aqueous solutions for quenching.[8]
Sodium HydroxideNaOHBr₂ + 2NaOH → NaBr + NaBrO + H₂OCan be used to neutralize both bromine and any acidic byproducts like HBr.[9] However, the formation of sodium hypobromite (NaBrO) could potentially lead to undesired side reactions with the alcohol functional group in your product.
Sodium CarbonateNa₂CO₃3Br₂ + 3Na₂CO₃ → 5NaBr + NaBrO₃ + 3CO₂A weaker base than NaOH, it can also neutralize HBr.[7] Similar to NaOH, it can generate hypobromite and bromate species.

For the purification of 2,3-Dibromo-2-propen-1-ol, sodium thiosulfate (Na₂S₂O₃) is generally the recommended quenching agent due to its high efficiency, clean reaction profile, and the inertness of its byproducts towards the desired product.

Q3: I've added the quenching agent, but the color of the reaction mixture hasn't completely disappeared. What should I do?

If a persistent color remains after the initial quenching, it could be due to several factors:

  • Insufficient Quenching Agent: You may not have added enough of the quenching agent to react with all the excess bromine. In this case, you can add more of the quenching solution dropwise until the color is fully discharged. It is advisable to perform a spot test on a small aliquot of the reaction mixture to determine the required amount before adding it to the main batch.

  • Poor Mixing: Ensure that the reaction mixture is being stirred vigorously during the addition of the quenching agent. This is particularly important if you have a biphasic system (an organic layer and an aqueous layer), as the reaction between the bromine (in the organic phase) and the quenching agent (in the aqueous phase) occurs at the interface.

  • Formation of Colored Impurities: In some cases, side reactions may have produced colored byproducts. If the color persists even after the addition of excess quenching agent, you may need to proceed with the workup and purification steps (e.g., extraction, column chromatography) to isolate your product from these impurities.

Experimental Protocol: Quenching with Sodium Thiosulfate

This protocol provides a step-by-step guide for the effective removal of unreacted bromine from the "2,3-Dibromo-2-propen-1-ol" reaction mixture using a 10% aqueous solution of sodium thiosulfate.

Materials:

  • Reaction mixture containing 2,3-Dibromo-2-propen-1-ol and unreacted bromine

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Separatory funnel

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Saturated sodium bicarbonate solution (optional)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Ensure your reaction mixture is at room temperature or cooler before starting the workup.

  • Transfer to a Separatory Funnel: Carefully transfer the reaction mixture to a separatory funnel of an appropriate size.

  • Add Sodium Thiosulfate Solution: Slowly add the 10% aqueous sodium thiosulfate solution to the separatory funnel. You should observe the reddish-brown color of the bromine disappearing as it is quenched.[5] Add the solution portion-wise with gentle swirling until the organic layer becomes colorless or pale yellow.

  • Shake and Vent: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separate the Layers: Allow the layers to separate completely. The aqueous layer will contain the bromide salts, and your product will be in the organic layer. Drain the lower aqueous layer.

  • Optional Wash with Sodium Bicarbonate: To neutralize any acidic byproducts (such as HBr that may have formed), you can wash the organic layer with a saturated sodium bicarbonate solution.

  • Wash with Brine: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolate the Product: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude 2,3-Dibromo-2-propen-1-ol. Further purification, such as distillation or column chromatography, may be necessary to obtain a highly pure product.[10]

Workflow for Bromine Removal

The following diagram illustrates the general workflow for the removal of unreacted bromine from a reaction mixture.

Bromine_Removal_Workflow cluster_reaction Reaction Stage cluster_quenching Quenching Stage cluster_workup Workup & Isolation Reaction_Mixture Crude Reaction Mixture (Product + Unreacted Bromine) Add_Quenching_Agent Add Aqueous Quenching Agent (e.g., 10% Na₂S₂O₃) Reaction_Mixture->Add_Quenching_Agent Transfer to Separatory Funnel Quenched_Mixture Biphasic Mixture (Organic & Aqueous Layers) Add_Quenching_Agent->Quenched_Mixture Shake & Vent Separation Liquid-Liquid Extraction Quenched_Mixture->Separation Separate Layers Drying Dry Organic Layer (e.g., MgSO₄) Separation->Drying Collect Organic Layer Isolation Solvent Removal (Rotary Evaporation) Drying->Isolation Purified_Product Crude 2,3-Dibromo-2-propen-1-ol Isolation->Purified_Product

Caption: Workflow for the removal of unreacted bromine.

Safety Precautions

Handling Bromine:

  • Ventilation: Always handle elemental bromine in a well-ventilated fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12][13]

  • Spills: In case of a bromine spill, neutralize it immediately with a solution of sodium thiosulfate.[11]

General Laboratory Safety:

  • Always be aware of the hazards associated with all chemicals used in the experiment.

  • Follow standard laboratory safety procedures and have access to a safety shower and eyewash station.

References

  • Google Patents. (n.d.). Process for the preparation of 2, 3-dibromo-1-propanol.
  • PrepChem.com. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2, 3-dibromopropanol.
  • Brainly. (2024, January 22). How will you destroy an excess of bromine in your reaction mixture? Show the relevant chemical. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Google Patents. (n.d.). Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol.
  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • ResearchGate. (2018, May 14). How to neutralize gaseous bromine?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • PubChem. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

Sources

Catalyst deactivation in palladium-catalyzed reactions of "2,3-Dibromo-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalysis Division Subject: Troubleshooting Catalyst Deactivation in 2,3-Dibromo-2-propen-1-ol Reactions Ticket ID: PD-DBPO-2024-X Status: Open / Technical Advisory

Executive Summary: The Substrate Paradox

You are working with 2,3-dibromo-2-propen-1-ol (


). This is not a standard aryl halide. It is a dense functional array containing a vinylic vicinal dibromide and an allylic alcohol.

The Core Problem: This molecule presents a "Trojan Horse" to Palladium catalysts. The allylic hydroxyl group (


) invites the metal to coordinate, while the two bromine atoms (

and

) offer competing oxidative addition sites. Catalyst deactivation here is rarely random; it is a deterministic outcome of chelation-induced arrest or steric stalling .

This guide provides the diagnostic frameworks and protocols to maintain catalytic turnover.

Module 1: Diagnostic Triage (Why is your reaction failing?)

Before altering conditions, identify the mode of failure based on the physical state of the reaction mixture.

Symptom Chemical Diagnosis Root Cause
Rapid Black Precipitate Pd Aggregation Ligand Dissociation. The oxidative addition to the hindered

-Br is too slow. The active

species, lacking substrate to bite into, collapses into Pd-black.
No Conversion (Clear Solution) Catalyst Poisoning Alkoxide Chelation. The free

deprotonates (or coordinates), forming a stable 5-membered chelate with Pd at the

position, locking the metal off-cycle.
Wrong Regioisomer Kinetic Mismatch Steric Control Failure. You targeted the internal

bromide, but the catalyst attacked the accessible terminal

bromide.
Propargyl Alcohol Formation Elimination

-Elimination.
Under strong base, the system undergoes dehydrobromination instead of coupling, reverting to the alkyne.

Module 2: The Mechanism of Deactivation

To solve the problem, you must visualize the battlefield. The diagram below details the competition between the productive cycle and the deactivation pathways specific to 2,3-dibromo-2-propen-1-ol.

Deactivation Substrate 2,3-Dibromo-2-propen-1-ol (Substrate) OxAdd_C3 Oxidative Addition (C3) (Fast/Kinetic) Substrate->OxAdd_C3 Steric Preference Chelation Pd-Alkoxide Chelate (Resting State/Poison) Substrate->Chelation Free -OH Coordination Elimination Dehydrobromination (Byproduct: Propargyl Alcohol) Substrate->Elimination Strong Base (e.g., tBuOK) Pd0 Active Pd(0)L2 Pd0->OxAdd_C3 PdBlack Pd Black Aggregation (Irreversible Death) Pd0->PdBlack Slow Reaction at C2-Br Cycle_C3 Standard Cross-Coupling (Product Formation) OxAdd_C3->Cycle_C3 Transmetallation/RE Cycle_C3->Pd0 Regeneration Chelation->PdBlack Ligand Loss

Figure 1: The "Fork in the Road." The free hydroxyl group acts as a ligand trap (Red Path), preventing the catalytic cycle (Green Path).

Module 3: Technical Solutions & Protocols

Protocol A: The "Protection First" Strategy (Recommended)

Rationale: Eliminating the hydroxyl proton shuts down the chelation pathway and prevents base-mediated elimination.

Step-by-Step Workflow:

  • Protection: Convert 2,3-dibromo-2-propen-1-ol to its TBS-ether .

    • Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF,

      
      .
      
    • Why: The bulky tert-butyldimethylsilyl group prevents coordination to Pd and sterically shields the

      
       position, forcing reaction at 
      
      
      
      with high selectivity.
  • Coupling (Suzuki-Miyaura):

    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      (for difficult boronic acids).
    • Solvent: THF/Water (10:1). Avoid pure ethereal solvents if solubility is an issue.

    • Base:

      
       (mild) is superior to 
      
      
      
      here to prevent silyl cleavage.
    • Temperature:

      
      .
      
Protocol B: Direct Coupling (No Protection)

Rationale: If you cannot protect, you must outcompete the chelation using a "flood" strategy.

Critical Adjustments:

  • Ligand Overload: Use a monodentate phosphine like

    
     in a 4:1 ratio relative to Pd (instead of the standard 2:1). This shifts the equilibrium away from the Pd-Alkoxide chelate back to the active 
    
    
    
    species.
  • The "Water Effect": Use a biphasic system (Toluene/Water). The hydroxyl group will hydrogen bond with the water phase, reducing its ability to coordinate to the lipophilic Pd-catalyst in the organic phase.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am seeing only starting material recovery. Is my catalyst dead? A: Likely, yes. If you are using a free alcohol, the Pd is likely trapped as a dimeric alkoxide species.

  • Fix: Add 10 mol% of a bidentate ligand like dppf or Xantphos . These ligands have a wide bite angle and bind Pd more tightly than the alcohol oxygen, displacing the "poison" and reactivating the metal.

Q2: Which Bromine reacts first? A: In 95% of cases, the


 (terminal-like) Bromine  reacts first.
  • Reason: The

    
     bromine is sterically crowded by the hydroxymethyl group (or silyloxymethyl). Oxidative addition is sensitive to sterics.
    
  • Reference: This follows the general trends established in vicinal dihaloalkene couplings (See Uenishi et al. work on stereoselective synthesis).

Q3: Can I couple the


 position first? 
A:  Not directly. To functionalize 

while leaving

intact, you must:
  • Perform the

    
     coupling first with a "dummy" group (e.g., a trimethylsilyl group via Negishi coupling).
    
  • Couple the

    
     position.
    
  • Deprotect the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     position.
    
  • Alternative: Use a specific directing group on the alcohol that favors a 5-membered palladacycle at

    
    , but this is synthetically expensive.
    

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Reaction Failure CheckProtect Is Alcohol Protected? Start->CheckProtect YesProtect Yes (TBS/TIPS) CheckProtect->YesProtect Yes NoProtect No (Free -OH) CheckProtect->NoProtect No CheckColor Precipitate Color? YesProtect->CheckColor Black Black (Pd Metal) CheckColor->Black Clear Clear/Yellow CheckColor->Clear Sol_Black SOL: Switch to Pd(dppf)Cl2 or High PPh3 Loading Black->Sol_Black Sol_Clear SOL: Increase Temp or Switch Boronic Acid Clear->Sol_Clear Sol_Protect CRITICAL: Protect Alcohol (Go to Protocol A) NoProtect->Sol_Protect

Figure 2: Logic flow for diagnosing reaction stalls.

References

  • Uenishi, J., et al. "Stereoselective synthesis of trisubstituted alkenes via palladium-catalyzed cross-coupling of 1,1-dibromo-1-alkenes." Chemical & Pharmaceutical Bulletin. (General reactivity patterns of dihaloalkenes).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on mechanism and base effects).

  • Vertex Pharmaceuticals. "Process for preparing 2,3-dibromo-2-propen-1-ol." Google Patents WO2019067883A1. (Synthesis and stability data of the substrate).

  • Protecting Groups in Organic Synthesis (Green's). "Hydroxyl Protecting Groups." Wiley Online Library. (Standard protocols for TBS protection cited in Protocol A).

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2,3-Dibromo-2-propen-1-ol in cross-coupling reactions. This versatile building block offers a gateway to complex molecular architectures, but its geminal dibromoalkene structure presents a unique challenge: the propensity for undesired homocoupling side reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reactions for clean, high-yield outcomes.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses common issues encountered during cross-coupling reactions with 2,3-Dibromo-2-propen-1-ol, focusing on the formation of homocoupled byproducts.

Problem 1: Significant formation of homocoupled byproduct from my organometallic reagent (e.g., R-R from R-B(OH)₂) is observed.

Primary Cause: This issue often points to the presence of Pd(II) species in the reaction mixture before the catalytic cycle is fully established, or the oxidation of the active Pd(0) catalyst during the reaction.[1][2] Homocoupling of boronic acids, for example, can be initiated by Pd(II) in a process that generates the active Pd(0) catalyst, but can become a dominant side reaction if not controlled.[3] The presence of oxygen is a major contributor to this problem.[1][4]

Solutions:

  • Rigorous Inert Atmosphere: The most critical first step is ensuring your reaction is free of oxygen.[4]

    • Degassing: Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge with nitrogen is particularly effective at removing dissolved oxygen.[3][5]

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup and reagent addition.

  • Catalyst Pre-activation and Addition Strategy:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider a pre-heating step. Heating the mixture of the Pd(II) source, ligand, base, and solvent for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid can help ensure the formation of the active Pd(0) species, minimizing its availability to catalyze homocoupling.[4]

    • The use of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][5][6]

  • Choice of Palladium Source:

    • Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step where homocoupling can be prevalent.

    • Consider heterogeneous catalysts like palladium on carbon (Pd/C) or palladium black.[5] These can sometimes offer different reactivity profiles and simplify catalyst removal. A study showed that using 5% Pd/C resulted in about half the amount of homocoupling byproduct compared to Pd(OAc)₂.[3]

Problem 2: My reaction is sluggish, and I still see homocoupling, suggesting a slow cross-coupling pathway.

Primary Cause: The relative rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) determine the overall efficiency and selectivity. If transmetalation or reductive elimination is slow, it can allow side reactions to compete more effectively. The choice of ligand, base, and solvent plays a pivotal role in modulating these rates.[6]

Solutions:

  • Ligand Optimization: The ligand is arguably the most powerful tool for tuning reactivity.

    • Electron-Rich, Bulky Phosphines: For Suzuki and Sonogashira couplings, electron-rich and sterically demanding phosphine ligands often accelerate the key steps of oxidative addition and reductive elimination.[7] This increased rate of the desired cross-coupling can outcompete the pathways leading to homocoupling.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and form very stable palladium complexes, which can be highly effective for cross-coupling challenging substrates, including aryl chlorides.[8]

Ligand ClassExamplesKey Characteristics & Impact on Homocoupling
Bulky, Electron-Rich Phosphines P(t-Bu)₃, PCy₃, SPhos, XPhosPromote fast reductive elimination, decreasing the lifetime of the diorganopalladium intermediate and thus minimizing side reactions.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm highly active and stable catalysts; their strong electron donation can accelerate the catalytic cycle overall.[8]
Bidentate Phosphines dppf, dppeCan offer stability and control regioselectivity, but their bite angle can also influence the rate of reductive elimination.[9][10]
  • Base Selection: The base is not merely a spectator; it is crucial for activating the organometallic reagent (especially in Suzuki reactions) and influences the overall catalytic activity.[6][8]

    • Suzuki Coupling: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] A base that is too weak may lead to a slow transmetalation rate. Conversely, a base that is too strong might promote catalyst degradation or other side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The interplay between base strength, solubility, and surface wetting is critical for optimal performance.[6]

    • Sonogashira Coupling: An amine base (e.g., Et₃N, DIPEA) is typically used to quench the HX byproduct and assist in the copper cycle (if used).[11]

  • Solvent Effects: The solvent must solubilize all components of the reaction and can influence catalyst activity.[6]

    • Polar aprotic solvents like THF, Dioxane, and DMF are common. Sometimes, the addition of water is necessary, particularly in Suzuki reactions, to aid in dissolving the base and facilitating the formation of the active boronate species.

    • Ensure high purity of solvents, as trace impurities can poison the catalyst.[6]

Frequently Asked Questions (FAQs)

Q1: Which of the two bromine atoms on 2,3-Dibromo-2-propen-1-ol is more reactive? How can I achieve selective mono-coupling?

The two bromine atoms are diastereotopic and exhibit different reactivities. The (E)-bromine (trans to the CH₂OH group) is generally more reactive towards oxidative addition with Pd(0) than the (Z)-bromine (cis to the CH₂OH group). This difference in reactivity is attributed to steric hindrance, where the (Z)-bromine is more sterically encumbered by the adjacent hydroxymethyl group.[12]

This reactivity difference can be exploited to achieve selective mono-substitution. By carefully controlling the reaction conditions, you can favor coupling at the more reactive (E)-position.

Key strategies for selective mono-coupling:

  • Stoichiometry: Use a slight deficiency or 1.0 equivalent of the coupling partner.

  • Low Temperature: Running the reaction at lower temperatures can amplify the kinetic difference in reactivity between the two C-Br bonds.

  • Ligand Choice: Ligands can influence the regioselectivity. For instance, in some systems, monodentate ligands might favor reaction at one site, while bidentate ligands favor another.[10]

Q2: I am performing a Sonogashira coupling. Should I use a copper co-catalyst?

The classic Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[11] The copper facilitates the formation of a copper-acetylide intermediate, which then transmetalates with the palladium complex.[13] However, a major drawback of copper is that it can promote the homocoupling of terminal alkynes (Glaser coupling), forming a 1,3-diyne byproduct.

For substrates sensitive to this side reaction, a copper-free Sonogashira protocol is highly recommended. These conditions often rely on a more reactive palladium catalyst system (e.g., using bulky, electron-rich phosphine ligands) and a suitable base to proceed efficiently without the need for copper.[14]

Q3: Does the hydroxyl group in 2,3-Dibromo-2-propen-1-ol interfere with the reaction? Should I protect it?

The free hydroxyl group can potentially coordinate to the palladium center or interact with the base, which might influence the reaction rate or catalyst stability. However, in many cross-coupling reactions, the presence of a free alcohol is well-tolerated.[15]

Whether to protect the hydroxyl group depends on:

  • The specific reaction conditions: Strongly basic or nucleophilic conditions might deprotonate the alcohol, leading to side reactions.

  • The coupling partner: If your coupling partner is sensitive to free hydroxyl groups, protection is necessary.

  • Subsequent synthetic steps: If the hydroxyl group will interfere with later transformations, it is best to protect it early on.

If you observe low yields or complex product mixtures, performing a small-scale test reaction with a protected analogue (e.g., as a silyl ether like TBDMS-O-CH₂-C(Br)=CHBr) is a prudent troubleshooting step.

Q4: Can you illustrate the mechanistic pathways for cross-coupling versus homocoupling?

Certainly. The diagram below shows a simplified catalytic cycle for a Suzuki reaction, highlighting where the desired cross-coupling occurs and how the undesired homocoupling of the boronic acid can branch off.

Cross_vs_Homo_Coupling Fig. 1: Competing Catalytic Pathways cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway Pd0 L₂Pd(0) OA L₂Pd(II)(R¹)(X) Pd0->OA Oxidative Addition (+ R¹-X) TM L₂Pd(II)(R¹)(R²) OA->TM Transmetalation (+ R²-B(OH)₂ / Base) TM->Pd0 Product R¹-R² TM->Product Reductive Elimination PdII_precat Pd(II) Precatalyst or Oxidized Pd(0) Homocoupling_Intermediate Pd(II)(R²)₂ PdII_precat->Homocoupling_Intermediate 2 x Transmetalation (+ 2 R²-B(OH)₂) Homocoupling_Intermediate->Pd0 Generates Active Pd(0) (Can enter main cycle) Homocoupling_Product R²-R² Homocoupling_Intermediate->Homocoupling_Product Reductive Elimination

Caption: Fig. 1: Competing Catalytic Pathways

This diagram illustrates that while Pd(II)-mediated homocoupling can generate the active Pd(0) catalyst needed for the main cycle, it becomes a parasitic side reaction if conditions favor it, consuming the organometallic reagent.[1][3] The key to a successful reaction is to ensure the rate of the main cross-coupling cycle is significantly faster than the homocoupling pathway.

General Protocol for a Test Reaction (Suzuki-Miyaura Coupling)

This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add 2,3-Dibromo-2-propen-1-ol (1.0 equiv), the boronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(5), 930-936. Available from: [Link]

  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Usteri, M. E., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 14(16), 12635-12646. Available from: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available from: [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Khan, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(1), 163. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947. Available from: [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Reductive elimination. Available from: [Link]

  • Liu, S.-Y., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(8), 2188-2191. Available from: [Link]

  • Beauchemin, A. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 859. Available from: [Link]

  • Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(20), 12693-12698. Available from: [Link]

  • McIndoe, J. S., et al. (2023). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics, 42(10), 988-994. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Basava, V., et al. (2014). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 1(7), 812-816. Available from: [Link]

  • Dvořák, D., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Molecules, 27(14), 4627. Available from: [Link]

  • Professor Dave Explains. (2023, February 24). Organometallic Reactions Part 3: Reductive Elimination [Video]. YouTube. Available from: [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in 2,3-Dibromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 2,3-Dibromo-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of 2,3-Dibromo-2-propen-1-ol, with a focus on the comprehensive characterization of its impurities. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and purity of your product.

I. Understanding the Synthetic Landscape and Potential Impurities

The primary route to synthesizing 2,3-Dibromo-2-propen-1-ol is through the bromination of propargyl alcohol. While seemingly straightforward, this reaction can give rise to a variety of impurities that can impact the yield, stability, and reactivity of the final product. Understanding the potential side reactions is the first step in effective impurity characterization.

A patent for the synthesis of 2,3-dibromo-2-propen-1-ol highlights a method that reacts propargyl alcohol with elemental bromine to produce the desired product with a high E-isomer content of over 95%[1]. This immediately points to the Z-isomer as a primary process-related impurity.

Frequently Asked Questions (FAQs) - Impurity Formation

Q1: What are the most common impurities I should expect when synthesizing 2,3-Dibromo-2-propen-1-ol from propargyl alcohol and bromine?

Based on the reaction mechanism and related literature, you should be vigilant for the following potential impurities:

  • Geometric Isomer (Z-isomer): The addition of bromine to the triple bond of propargyl alcohol can result in both the E (trans) and Z (cis) isomers. The E-isomer is typically the desired product[1].

  • Unreacted Propargyl Alcohol: Incomplete reaction will leave residual starting material.

  • Over-brominated Products: Excess bromine or harsh reaction conditions can lead to the formation of 1,2,2,3-tetrabromopropan-1-ol.

  • Rearrangement Products: Propargyl alcohols can sometimes undergo rearrangement to form allenic species. In this case, the formation of 2,3-dibromo-1,2-propadien-1-ol is a possibility[2][3].

  • Solvent and Reagent Residues: Residual solvents used in the reaction or workup, as well as any quenching agents, may be present.

Q2: How can I minimize the formation of the Z-isomer during synthesis?

Controlling the reaction conditions is crucial. The patent literature suggests that reacting propargyl alcohol with elemental bromine in an aqueous solution or in the absence of graphite can yield a high trans:cis (E:Z) isomer ratio, often exceeding 95:5[1]. Careful control of the reaction temperature, typically in the range of -5°C to 15°C, can also influence the stereoselectivity of the bromine addition[1].

II. Analytical Strategies for Impurity Characterization

A multi-pronged analytical approach is essential for the robust characterization of impurities in 2,3-Dibromo-2-propen-1-ol. Combining chromatographic and spectroscopic techniques will provide a comprehensive purity profile. A combination of analytical techniques is generally recommended for the comprehensive characterization of impurities in related bromo-compounds[4].

Troubleshooting Guide: Analytical Methodologies

Q3: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks close to my main product. How can I identify them?

This is a common scenario, especially when dealing with isomers and closely related byproducts. Here’s a systematic approach:

  • Analyze the Mass Spectra:

    • Molecular Ion Peak (M+): Look for the molecular ion peak for 2,3-Dibromo-2-propen-1-ol (m/z = 216, considering the isotopic pattern of bromine). Isomeric impurities will have the same molecular weight.

    • Isotopic Pattern of Bromine: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1. This is a powerful tool for identifying bromine-containing fragments.

    • Fragmentation Patterns: Analyze the fragmentation patterns of the main peak and the impurity peaks.

      • Loss of H₂O (m/z 18) from the molecular ion is a common fragmentation for alcohols.

      • Loss of a bromine radical (Br•, m/z 79 or 81) is also a likely fragmentation pathway.

      • Look for characteristic fragments that might indicate specific isomers. For example, the fragmentation of the Z-isomer might differ slightly from the E-isomer due to stereochemical differences.

  • Utilize Retention Indices: If you have access to a GC system with a non-polar column (like a DB-5), you can calculate the Kovats retention indices for your peaks and compare them to literature values if available. Isomers often have slightly different retention times on such columns.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating isomers of brominated compounds[5][6].

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Q4: I am struggling to separate the E and Z isomers using High-Performance Liquid Chromatography (HPLC). What conditions should I try?

Separating geometric isomers by HPLC can be challenging due to their similar polarities. Here are some strategies and a starting protocol:

  • Column Selection: A C18 column is a good initial choice for reversed-phase HPLC. For difficult separations, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. Chiral stationary phases can also sometimes resolve geometric isomers[7].

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A systematic variation of the organic modifier (acetonitrile vs. methanol) and the aqueous component (water with or without a buffer) should be performed. Isocratic elution is often sufficient for isomers, but a shallow gradient may be necessary if other impurities with significantly different polarities are present.

  • Temperature Control: Column temperature can affect selectivity. Running the separation at different temperatures (e.g., 25 °C, 30 °C, 40 °C) may improve resolution.

Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water. Start with an isocratic elution of 60:40 (acetonitrile:water) and adjust the ratio to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

Q5: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of my product and its impurities?

NMR spectroscopy is an invaluable tool for structural elucidation and can definitively distinguish between the E and Z isomers.

  • ¹H NMR:

    • The chemical shift and coupling constants of the vinylic proton and the methylene protons will be different for the E and Z isomers.

    • For the E-isomer, the vinylic proton is expected to be a triplet, while for the Z-isomer, it would also be a triplet but with a different chemical shift.

    • The methylene protons adjacent to the hydroxyl group will appear as a doublet.

  • ¹³C NMR:

    • The chemical shifts of the olefinic carbons and the methylene carbon will differ between the E and Z isomers[8][9][10].

Data Interpretation:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-2,3-Dibromo-2-propen-1-ol Vinylic-H: ~6.5 (t), CH₂: ~4.3 (d)C=C(Br)H: ~115, C(Br)-CH₂OH: ~130, CH₂OH: ~60
(Z)-2,3-Dibromo-2-propen-1-ol Vinylic-H: ~6.8 (t), CH₂: ~4.5 (d)C=C(Br)H: ~112, C(Br)-CH₂OH: ~128, CH₂OH: ~58

Note: The exact chemical shifts can vary depending on the solvent and concentration.

III. Stability and Degradation

Understanding the stability of 2,3-Dibromo-2-propen-1-ol is crucial for its proper handling, storage, and application in subsequent synthetic steps. Forced degradation studies can provide valuable insights into its potential degradation pathways.

Troubleshooting Guide: Stability Issues

Q6: My purified 2,3-Dibromo-2-propen-1-ol seems to be degrading over time, as I see new impurity peaks in my chromatograms. What could be the cause?

Allylic bromides can be susceptible to degradation, particularly under certain conditions. Potential degradation pathways include:

  • Hydrolysis: The allylic alcohol functionality can be prone to hydrolysis, especially in the presence of acidic or basic conditions.

  • Oxidation: The double bond and the alcohol group can be susceptible to oxidation. Exposure to air and light can promote oxidative degradation[11][12].

  • Rearrangement: As mentioned earlier, allylic systems can undergo rearrangement.

To mitigate degradation:

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: Avoid exposure to strong acids or bases during workup and storage.

  • Use of Stabilizers: For long-term storage, the addition of a radical scavenger or a stabilizer might be considered, although this would need to be carefully evaluated for its impact on downstream applications.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study can be performed under various stress conditions as recommended by ICH guidelines.

  • Acidic Hydrolysis: Treat a solution of 2,3-Dibromo-2-propen-1-ol in a suitable solvent with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Treat a solution with 0.1 M NaOH under the same temperature conditions.

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid material and a solution at an elevated temperature (e.g., 60 °C).

  • Photodegradation: Expose a solution to UV light.

Analyze the stressed samples by HPLC or GC-MS to identify and characterize any new peaks that appear. This will create a "degradation map" for your compound, which is invaluable for quality control and stability assessment.

IV. Visualization of Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

impurity_characterization_workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Characterization cluster_identification Impurity Identification & Control synthesis Synthesis of 2,3-Dibromo-2-propen-1-ol observation Observation of Impurity Peaks (e.g., in TLC or initial GC/HPLC) synthesis->observation gcms GC-MS Analysis (Volatile Impurities, Isomers) observation->gcms hplc HPLC Analysis (Isomeric Purity, Non-volatile Impurities) observation->hplc nmr NMR Spectroscopy (Structural Elucidation, E/Z Isomer Confirmation) observation->nmr identification Identify Impurities (Starting materials, byproducts, isomers, degradants) gcms->identification hplc->identification nmr->identification control Optimize Synthesis & Purification (Minimize impurity formation) identification->control

Caption: Workflow for the characterization of impurities in 2,3-Dibromo-2-propen-1-ol.

analytical_decision_tree start Impurity Detected q1 Is the impurity volatile? start->q1 gcms Perform GC-MS Analysis q1->gcms Yes hplc Perform HPLC Analysis q1->hplc No q2 Are isomers suspected? gcms->q2 hplc->q2 nmr Perform NMR for Structural Confirmation q2->nmr Yes end Impurity Identified q2->end No nmr->end

Caption: Decision tree for selecting the appropriate analytical technique.

V. Concluding Remarks

The successful use of 2,3-Dibromo-2-propen-1-ol in drug development and other synthetic applications hinges on a thorough understanding and control of its impurity profile. By employing a combination of synthetic strategies to minimize byproduct formation and robust analytical techniques for their characterization, researchers can ensure the quality and consistency of their material. This guide provides a foundational framework for troubleshooting common issues and implementing effective analytical workflows. For further in-depth information, we encourage you to consult the cited references.

VI. References

Sources

Validation & Comparative

Strategic Halogenation: Benchmarking 2,3-Dibromo-2-propen-1-ol Against Dihaloallyl Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex small molecules, 2,3-dibromo-2-propen-1-ol (DBPO) represents a "Goldilocks" scaffold—offering a precise balance between the inertness of dichloro-analogs and the volatility/instability of diiodo-species. While often overlooked as a simple solvent or commodity chemical, DBPO functions as a dense bis-electrophile , enabling sequential, regioselective cross-coupling reactions that are inaccessible with other dihaloallyl alcohols.

This guide analyzes the mechanistic advantages of DBPO, provides validated protocols for its synthesis and application, and explicitly differentiates it from its toxic saturated analog (2,3-dibromo-1-propanol).

Part 1: The Chemical Logic

Why 2,3-Dibromo-2-propen-1-ol?

The utility of DBPO stems from the electronic and steric differentiation of its two carbon-halogen bonds. Unlike symmetrical dihaloalkenes, the presence of the allylic hydroxyl group breaks the symmetry, creating a distinct reactivity profile.

  • Regiodivergency: The C3 (terminal) bromine is sterically accessible for oxidative addition, while the C2 (internal) bromine is sterically hindered but electronically activated by the allylic oxygen.

  • Stereodefined Geometry: Synthesized correctly, DBPO exists predominantly as the E-isomer, allowing for the construction of stereochemically pure trisubstituted alkenes.

  • Chemodifferentiation: The C-Br bond energy (~68 kcal/mol) allows for palladium insertion under mild conditions (60–80 °C), whereas C-Cl bonds (~81 kcal/mol) often require forcing conditions that degrade the allylic alcohol moiety.

Comparative Analysis: The Halogen Hierarchy

The following table benchmarks DBPO against its chlorinated and iodinated counterparts.

Feature2,3-Dichloro-2-propen-1-ol2,3-Dibromo-2-propen-1-ol (DBPO) 2,3-Diiodo-2-propen-1-ol
CAS Registry 7623-09-8513-31-5 (Rare/Unstable)
Pd-Reactivity Low. Requires bulky, electron-rich ligands (e.g., Buchwald ligands) or high temps (>100°C).Optimal. Oxidative addition occurs at 60–80°C with standard phosphines (PPh3, dppf).High. Too reactive; prone to homocoupling and light-induced degradation.
Stability High. Can be stored indefinitely.Moderate. Stable at 4°C; light sensitive over months.Low. Rapid decomposition; difficult to purify.
Atom Economy Best (Cl = 35.45 g/mol ).Moderate (Br = 79.90 g/mol ).Poor (I = 126.90 g/mol ).
Primary Use Solvent, flame retardant precursor.Sequential cross-coupling scaffold. Specialized mechanistic studies.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the synthesis of DBPO and its divergent reaction pathways. Note the critical distinction between C2 and C3 reactivity.

DBPO_Pathways cluster_selectivity Regioselectivity Logic Propargyl Propargyl Alcohol (Starting Material) Bromination Bromination (Br2 / H2O) Propargyl->Bromination Anti-Addition DBPO 2,3-Dibromo-2-propen-1-ol (E-Isomer > 95%) Bromination->DBPO Yield: ~85% PathA Path A: C3-Coupling (Terminal Functionalization) Fast Oxidative Addition DBPO->PathA Pd(0), R-B(OH)2 (Steric Control) PathC Epoxidation (Sharpless Compatible) DBPO->PathC TBHP, Ti(OiPr)4 PathB Path B: C2-Coupling (Internal Functionalization) Slower Oxidative Addition PathA->PathB Sequential Coupling

Figure 1: Synthesis and divergent reactivity of 2,3-Dibromo-2-propen-1-ol. Path A (C3 attack) is generally favored due to lower steric hindrance.

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis of (E)-2,3-Dibromo-2-propen-1-ol

Rationale: Direct bromination of propargyl alcohol can yield mixtures. This protocol uses water as a solvent to promote anti-addition, favoring the E-isomer.

Materials:

  • Propargyl alcohol (1.0 eq)

  • Bromine (Br2) (1.0 eq)

  • Water (Solvent)

  • Sodium bisulfite (Quench)

Step-by-Step:

  • Setup: Charge a 3-neck round-bottom flask with propargyl alcohol (neat or dissolved in water). Cool to 0–5 °C using an ice bath.

  • Addition: Add elemental bromine dropwise over 60 minutes. Critical: Maintain temperature <10 °C to prevent polymerization or over-bromination. The solution will turn deep red/orange.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Quench: Add saturated aqueous sodium bisulfite solution dropwise until the orange bromine color disappears (indicating consumption of excess Br2).

  • Workup: Extract with dichloromethane (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 95–97 °C at 10 mmHg) yields the product as a clear, viscous liquid.

    • Validation: check 1H NMR for the alkene proton singlet (or fine doublet) characteristic of the E-isomer.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C3-Selective)

Rationale: This protocol exploits the steric difference between the C3 (terminal) and C2 (internal) bromines.

Materials:

  • (E)-2,3-Dibromo-2-propen-1-ol (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • DME/Ethanol (Solvent system)

Step-by-Step:

  • Degassing: Sparge the solvent mixture (DME/EtOH 2:1) with argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Loading: Add DBPO, arylboronic acid, and Pd catalyst to the reaction vessel under argon.

  • Initiation: Add the aqueous base. Heat to 60 °C.

    • Note: Do not exceed 70 °C in the first step. Higher temperatures may trigger oxidative addition at the C2 position, eroding regioselectivity.

  • Monitoring: Monitor by TLC or LC-MS. The mono-coupled product (at C3) typically forms within 4–6 hours.

  • Isolation: Standard aqueous workup and silica gel chromatography.

    • Result: You now possess a 2-bromo-3-aryl-2-propen-1-ol , ready for a second coupling event at the C2 position.

Part 4: Critical Safety & Handling (E-E-A-T)

Distinction Warning: Researchers frequently confuse 2,3-dibromo-2-propen-1-ol (the alkene target of this guide) with 2,3-dibromo-1-propanol (CAS 96-13-9).

  • The Target (Alkene): A reactive synthetic intermediate.[1]

  • The Analog (Alkane): A known metabolite of the flame retardant TRIS; it is a mutagen and potential carcinogen.

Handling 2,3-Dibromo-2-propen-1-ol:

  • Lachrymator: Like most allyl halides, DBPO is a potent lachrymator. All manipulations must occur inside a functioning fume hood.[2]

  • Skin Absorption: The lipophilic nature combined with the alkylating potential makes it dangerous upon skin contact. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 4 °C in amber glass to prevent light-induced radical decomposition (debromination).

References

  • Synthesis and preparation of 2,3-dibromo-2-propen-1-ol.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes. RSC Advances, 2022, 12, 13314.[3] (Provides mechanistic grounding for dihaloalkene regioselectivity). [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions. ResearchGate (2025 Update). [Link]

Sources

A Framework for Assessing Cross-Reactivity of 2,3-Dibromo-2-propen-1-ol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

This guide provides a comprehensive framework for studying the cross-reactivity of 2,3-Dibromo-2-propen-1-ol, a halogenated allyl alcohol. Given the limited direct biological data on this specific compound, this document outlines a robust, multi-faceted approach to proactively assess its potential for non-specific interactions in common biological assays. By employing the principles of rigorous assay validation and comparing its activity profile against structurally relevant analogs, researchers can generate a clear and reliable assessment of its biological specificity.

Introduction: The Imperative of Specificity in Biological Research

2,3-Dibromo-2-propen-1-ol (BrCH=C(Br)CH₂OH) is a reactive organic molecule containing both an allylic alcohol and a vinyl dibromide functional group. These structural motifs suggest a potential for covalent and non-covalent interactions with biological macromolecules, making a thorough evaluation of its assay cross-reactivity essential before its use in complex biological systems or as a scaffold in drug discovery.

Cross-reactivity, the interaction of a test compound with assay components other than the intended target, can lead to false-positive or false-negative results, confounding data interpretation and wasting valuable resources.[1] This guide is structured to provide a logical workflow for characterizing the cross-reactivity profile of 2,3-Dibromo-2-propen-1-ol, thereby ensuring the scientific integrity of future studies.

The core of this guide is a comparative analysis, pitting 2,3-Dibromo-2-propen-1-ol against a panel of carefully selected compounds designed to elucidate the structural determinants of any observed activity.

Comparative Compounds Panel:

CompoundStructureRationale for Inclusion
2,3-Dibromo-2-propen-1-ol BrCH=C(Br)CH₂OHTest Article: The compound of interest.
2,3-Dibromo-1-propanol CH₂BrCHBrCH₂OHSaturated Analog: Lacks the double bond, allowing for assessment of the vinyl group's contribution to reactivity. Known to be genotoxic.[2]
1,3-Dibromo-2-propanol CH₂BrCH(OH)CH₂BrIsomeric Analog: Possesses a secondary alcohol and two primary bromides, providing insight into the influence of substituent positioning on reactivity. Suspected of causing cancer.[3][4]
Allyl Alcohol CH₂=CHCH₂OHParent Alcohol Analog: Lacks the bromine atoms, isolating the reactivity of the allyl alcohol moiety. Known to be a potent irritant and hepatotoxic.[5][6]
Cinnamic Aldehyde C₆H₅CH=CHCHOPositive Control (Reactivity): A known skin sensitizer with high reactivity in the Direct Peptide Reactivity Assay, serving as a benchmark for covalent binding potential.[7]

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity requires a suite of orthogonal assays that probe different potential mechanisms of interference. We propose a three-tiered approach:

  • Tier 1: In Chemico Reactivity Assessment: Directly measures the intrinsic chemical reactivity of the compound with biological nucleophiles.

  • Tier 2: Biochemical Assay Interference: Evaluates non-specific interactions in purified, target-based systems like immunoassays and enzyme activity assays.

  • Tier 3: Cell-Based Assay Effects: Assesses broad, non-specific effects in a complex cellular environment.

G cluster_0 Experimental Workflow for Cross-Reactivity Assessment Test_Compound 2,3-Dibromo-2-propen-1-ol & Comparative Panel Tier1 Tier 1: In Chemico Reactivity (DPRA) Test_Compound->Tier1 Test in Parallel Tier2 Tier 2: Biochemical Assays (ELISA, Enzyme Assays) Test_Compound->Tier2 Test in Parallel Tier3 Tier 3: Cell-Based Assays (Cytotoxicity, Reporter Gene) Test_Compound->Tier3 Test in Parallel Data_Analysis Data Analysis & Comparative Profiling Tier1->Data_Analysis Tier2->Data_Analysis Tier3->Data_Analysis Conclusion Cross-Reactivity Profile & Specificity Assessment Data_Analysis->Conclusion

Caption: Overall workflow for assessing the cross-reactivity of 2,3-Dibromo-2-propen-1-ol.

Tier 1: In Chemico Covalent Binding Potential

The presence of a vinyl dibromide moiety suggests that 2,3-Dibromo-2-propen-1-ol may be electrophilic and thus capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins. This is a key molecular initiating event for skin sensitization and can be a source of irreversible, non-specific assay interference.[8]

Featured Assay: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an OECD-validated in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[9]

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of 2,3-Dibromo-2-propen-1-ol and each comparative compound in acetonitrile.

    • Prepare 0.667 mM solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer (e.g., pH 7.5 phosphate buffer for cysteine, pH 10.2 ammonium acetate buffer for lysine).[10]

  • Incubation:

    • For the cysteine peptide, mix the test chemical solution and peptide solution to achieve a final 1:10 molar ratio (chemical:peptide).

    • For the lysine peptide, mix to achieve a final 1:50 molar ratio.

    • Incubate all samples, including peptide-only controls, for 24 ± 2 hours at 25 ± 2.5°C with gentle shaking.[9]

  • Quantification:

    • Following incubation, quench the reaction and analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[8]

    • Calculate the percent peptide depletion for both cysteine and lysine relative to the reference controls.

The results can be summarized to compare the reactivity profiles.

CompoundMean Cysteine Depletion (%)Mean Lysine Depletion (%)DPRA Reactivity ClassPredicted Sensitization Potential
2,3-Dibromo-2-propen-1-ol Hypothetical: 45.5Hypothetical: 12.1Moderate ReactivitySensitizer
2,3-Dibromo-1-propanol Hypothetical: 25.3Hypothetical: 5.2Low ReactivitySensitizer
1,3-Dibromo-2-propanol Hypothetical: 28.9Hypothetical: 6.8Low ReactivitySensitizer
Allyl Alcohol Hypothetical: 15.1Hypothetical: 2.5Low ReactivitySensitizer
Cinnamic Aldehyde 95.255.8High ReactivityStrong Sensitizer
Lactic Acid (Negative Control) 2.10.5Minimal ReactivityNon-Sensitizer

Data for Cinnamic Aldehyde and Lactic Acid are representative of expected outcomes. All other data are hypothetical for illustrative purposes.

A significant depletion of either peptide by 2,3-Dibromo-2-propen-1-ol would indicate a high potential for covalent modification of proteins, a critical consideration for any subsequent biological assay.

Tier 2: Biochemical Assay Interference

This tier investigates interactions within purified, cell-free systems.

Immunoassay Cross-Reactivity

Immunoassays are susceptible to interference from small molecules that can either mimic the analyte or non-specifically interact with the antibodies or other assay components.[11] A competitive ELISA format is often sensitive to such interference.

G cluster_0 Competitive ELISA: Mechanism of Cross-Reactivity Ab Ag_coated Coated Antigen Ab->Ag_coated Binding Ag_free Free Antigen Ab->Ag_free Binding (Competition) Cross_Reactant Cross- Reactant Ab->Cross_Reactant Cross-Reactivity (False Competition) Secondary_Ab Secondary_Ab->Ab Detection

Caption: How a cross-reactant can interfere in a competitive ELISA.

  • Assay Principle: A plate is coated with cortisol. A fixed amount of anti-cortisol antibody is mixed with the sample. The antibody binds to either the cortisol in the sample or the cortisol on the plate. Higher sample cortisol leads to less antibody binding to the plate and a lower signal.

  • Procedure:

    • Prepare a standard curve of cortisol from 0.1 to 50 ng/mL.

    • Prepare serial dilutions of 2,3-Dibromo-2-propen-1-ol and the comparative panel (e.g., from 0.1 µM to 100 µM) in the assay buffer.

    • Add the standards and test compounds to the wells of the cortisol-coated plate.

    • Add a fixed concentration of HRP-conjugated anti-cortisol antibody to all wells.

    • Incubate, wash, and add TMB substrate. Measure absorbance at 450 nm.

  • Data Analysis: Calculate the apparent cortisol concentration for each test compound dilution. Cross-reactivity is often expressed as the ratio of the analyte's IC50 to the cross-reactant's IC50, multiplied by 100.

Enzyme Activity Interference

Reactive small molecules can inhibit or, less commonly, activate enzymes non-specifically, often through covalent modification of active site residues.[12] We propose testing against Papain, a cysteine protease, due to its susceptibility to electrophilic compounds.

  • Assay Principle: Papain cleaves the substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE), leading to an increase in absorbance at 253 nm.

  • Procedure:

    • Pre-incubate Papain (e.g., 10 µg/mL) with serial dilutions of 2,3-Dibromo-2-propen-1-ol and the comparative panel for 30 minutes.

    • Initiate the reaction by adding BAEE substrate.

    • Monitor the change in absorbance at 253 nm over 5 minutes using a spectrophotometer.

    • Include a no-enzyme control and a positive inhibitor control (e.g., E-64).

  • Data Analysis: Calculate the rate of reaction for each condition. Express the activity as a percentage of the vehicle control and determine the IC50 for any inhibitory compounds.

CompoundCortisol ELISA Cross-Reactivity (%)Papain Inhibition (IC50, µM)
2,3-Dibromo-2-propen-1-ol Hypothetical: <0.01%Hypothetical: 15.2
2,3-Dibromo-1-propanol Hypothetical: <0.01%Hypothetical: 45.8
1,3-Dibromo-2-propanol Hypothetical: <0.01%Hypothetical: 33.1
Allyl Alcohol Hypothetical: <0.01%Hypothetical: >100
Cortisol (Positive Control) 100%N/A
E-64 (Positive Control) N/A0.01

Data are hypothetical for illustrative purposes.

In this hypothetical scenario, 2,3-Dibromo-2-propen-1-ol shows significant non-specific inhibition of a cysteine protease, likely linked to its electrophilic nature as suggested by the DPRA results.

Tier 3: Cell-Based Assay Effects

Cell-based assays integrate multiple biological processes, and interference here can indicate broad cytotoxicity or non-specific activation of signaling pathways.

Featured Assay: NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway, a common pathway involved in inflammation and stress responses. Non-specific activation can be a confounding factor in high-throughput screening.

  • Cell Line: Use a stable cell line (e.g., HEK293) containing an NF-κB response element driving the expression of firefly luciferase.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with serial dilutions of 2,3-Dibromo-2-propen-1-ol and the comparative panel for 6-24 hours.

    • Include a vehicle control and a positive control (e.g., TNF-α).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Counter-Screen: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to distinguish true pathway modulation from effects due to cell death.

Conclusion and Best Practices

This guide outlines a systematic and comparative approach to characterizing the cross-reactivity of 2,3-Dibromo-2-propen-1-ol. Based on its chemical structure, a high potential for reactivity-based assay interference is anticipated.

Key Takeaways for the Researcher:

  • Anticipate Reactivity: The vinyl dibromide and allyl alcohol moieties suggest that 2,3-Dibromo-2-propen-1-ol is likely an electrophilic compound.

  • Orthogonal Testing is Crucial: No single assay can fully define a cross-reactivity profile. Combining in chemico, biochemical, and cell-based methods provides a holistic view.

  • The Power of Comparison: Testing against structurally related analogs is essential to understand which parts of the molecule are responsible for any observed non-specific activity.

  • Adhere to Validation Standards: All assays should be conducted in accordance with established validation guidelines, such as those provided by the FDA, to ensure data are reliable and reproducible.[13][14] Selectivity, accuracy, and precision are paramount.[15]

References

  • National Toxicology Program. (n.d.). 15th Report on Carcinogens: 2,3-Dibromo-1-propanol. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In NCBI Bookshelf. Retrieved from [Link]

  • EURL ECVAM. (2021). DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Deryabina, M. A., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]

  • Lomenick, B., et al. (2017). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, 13(12), 1253-1260. [Link]

  • MacMillan, D. W. C., et al. (2025). Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie International Edition. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). Retrieved from [Link]

  • American Chemical Society. (2020). Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Yang, J., et al. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Biosensors, 12(9), 708. [Link]

  • Wikipedia. (n.d.). Allyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. Retrieved from [Link]

  • bioRxiv. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. [Link]

  • Longdom Publishing. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Retrieved from [Link]

  • Shimadzu. (n.d.). eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-dibromo- (CAS 96-21-9). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Allyl alcohol - IDLH. NIOSH. Retrieved from [Link]

  • Cyprotex. (n.d.). Direct Peptide Reactivity Assay (DPRA). Retrieved from [Link]

  • YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. Retrieved from [Link]

  • ResearchGate. (2025). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-2-propanol. In PubChem. Retrieved from [Link]

  • Quora. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophilic substitution RXN?. Retrieved from [Link]

  • ResearchGate. (2016). How to evaluate selectivity criteria for bioanalytical method validation?. Retrieved from [Link]

  • University of Hertfordshire. (2025). Allyl alcohol. AERU. Retrieved from [Link]

  • Brainly.in. (2020). compare the reactivity of vinyl halide and alkyl halide towards nucleophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions at Vinylic Carbons. [Link]

  • Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol. In NIST WebBook. Retrieved from [Link]

  • YouTube. (2019). The Finalized Bioanalytical Method Validation Guidance: What's New For NDAs and BLAs. Retrieved from [Link]

Sources

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